NBI-35965
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4.CH4O3S/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;1-5(2,3)4/h6-9,13,15H,3-5,10-11H2,1-2H3;1H3,(H,2,3,4)/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARENHXRYYRAMQA-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603151-83-3 | |
| Record name | NBI-35965 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603151833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NBI-35965 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY3M6M5BK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NBI-35965: A Technical Overview of its Mechanism of Action as a CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBI-35965 is a potent, selective, and orally active antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This document provides a comprehensive technical guide on the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and preclinical pharmacological profile. Quantitative data from key studies are summarized, and experimental methodologies are described to facilitate reproducibility and further investigation. Visual representations of its signaling pathway and experimental workflows are included to provide a clear and concise understanding of its function.
Introduction
Corticotropin-releasing factor (CRF) and its receptors are key components of the hypothalamic-pituitary-adrenal (HPA) axis and play a crucial role in the body's response to stress. The CRF system, particularly the CRF1 receptor, has been implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome. This compound has emerged as a valuable research tool and potential therapeutic agent due to its high affinity and selectivity for the CRF1 receptor.
Molecular Target and Binding Profile
This compound is a non-peptide small molecule that acts as a competitive antagonist at the CRF1 receptor. It exhibits high binding affinity for the human CRF1 receptor, effectively blocking the binding of the endogenous ligand, CRF.
Quantitative Binding and Functional Data
| Parameter | Value | Species/System | Reference |
| Ki | 4 nM | Human CRF1 Receptor | [1] |
| pKi | 8.5 | Human CRF1 Receptor | [1][2] |
| Ki (CRF2) | > 10,000 nM | Human CRF2 Receptor | |
| pIC50 (cAMP accumulation) | 7.1 | CRF1 transfected cells | [1] |
| pIC50 (ACTH production) | 6.9 | In vitro | [1] |
Mechanism of Action: Signaling Pathways
The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] By binding to the CRF1 receptor, this compound prevents the conformational changes induced by CRF binding, thereby inhibiting the activation of the Gs protein and the downstream signaling cascade. This blockade of CRF1 receptor signaling results in the attenuation of stress-induced physiological responses.
Caption: this compound blocks CRF-induced CRF1 receptor signaling.
In Vivo Pharmacology and Efficacy
This compound is orally active and brain-penetrant, making it suitable for in vivo studies.[1] Preclinical studies have demonstrated its efficacy in attenuating stress-related physiological and behavioral responses.
Pharmacokinetic Properties in Rats
| Parameter | Value | Dose | Route | Reference |
| Volume of Distribution | 17.8 L/kg | 10 mg/kg | Oral | [1] |
| Plasma Clearance | 17 mL/min/kg | 10 mg/kg | Oral | [1] |
| Half-life | 12 h | 10 mg/kg | Oral | [1] |
| Oral Bioavailability | 34% | 10 mg/kg | Oral | [1] |
| Maximal Plasma Concentration (Cmax) | 560 ng/mL | 10 mg/kg | Oral | [1] |
| Time to Cmax (Tmax) | 1 h | 10 mg/kg | Oral | [1] |
| Maximal Brain Concentration | 700 ng/g | 10 mg/kg | Oral | [1] |
In Vivo Effects
-
Reduction of ACTH Production: this compound reduces CRF- or stress-induced production of adrenocorticotropic hormone (ACTH).[1]
-
Anxiolytic Effects: The compound has demonstrated anxiolytic (anxiety-reducing) properties in animal models.[1]
-
Visceral Hypersensitivity: In a rat model of stress-induced visceral hyperalgesia, this compound was shown to blunt this response, suggesting its potential in conditions like irritable bowel syndrome.[4]
-
Colonic Motor Function: this compound inhibits the stress-induced shortening of distal colonic transit time.[4]
-
Locus Coeruleus Activation: The compound abolishes the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF administration in rats.[5]
Experimental Protocols
Radioligand Binding Assay for CRF1 Receptor
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human CRF1 receptor are prepared.
-
Incubation: Membranes are incubated with a constant concentration of a radiolabeled CRF1 receptor ligand (e.g., [125I]sauvagine) and varying concentrations of this compound.
-
Separation: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Methodology:
-
Cell Culture: Cells stably expressing the CRF1 receptor are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with various concentrations of this compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of a CRF1 receptor agonist (e.g., CRF or sauvagine).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available assay kit (e.g., ELISA-based or time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.
Conclusion
This compound is a highly selective and potent CRF1 receptor antagonist with a well-characterized mechanism of action. Its ability to block the CRF1 signaling pathway and its favorable in vivo pharmacological properties make it an invaluable tool for investigating the role of the CRF system in health and disease. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of CRF1 receptor antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Function of NBI-35965
A Potent and Selective Corticotropin-Releasing Factor Receptor 1 (CRF1) Antagonist
This technical guide provides a comprehensive overview of the function, mechanism of action, and pharmacological profile of NBI-35965, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document is intended for researchers, scientists, and drug development professionals.
Core Function and Mechanism of Action
This compound is a non-peptide, orally active, and brain-penetrant small molecule that exhibits high-affinity and selective binding to the CRF1 receptor.[1][2][3][4] The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) that plays a crucial role in the body's response to stress.[5] Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the CRF1 receptor activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade in the anterior pituitary gland stimulates the synthesis and release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce corticosteroids such as cortisol.
This compound functions as a competitive antagonist at the CRF1 receptor, blocking the binding of CRF and thereby inhibiting the downstream signaling cascade. This action effectively blunts the physiological responses to stress mediated by the CRF1 receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Receptor Binding Affinity
| Receptor | Ligand | Ki (nM) | Species | Source |
| CRF1 | [125I]Sauvagine | 4 | Rat | [1][6] |
| CRF2 | [125I]Sauvagine | >10,000 | Rat | [1][3] |
Table 2: In Vitro Functional Activity
| Assay | Agonist | pIC50 | Cell Line | Effect | Source |
| cAMP Accumulation | Sauvagine | 7.1 | CRF1-transfected cells | Inhibition of cAMP production | [1] |
| ACTH Production | CRF | 6.9 | - | Inhibition of ACTH production | [1] |
Table 3: In Vivo Pharmacokinetic Parameters (Rat)
| Parameter | Value | Dose | Route | Source |
| Volume of Distribution (Vd) | 17.8 L/kg | 10 mg/kg | Oral | [2] |
| Plasma Clearance (CL) | 17 mL/min/kg | 10 mg/kg | Oral | [2] |
| Half-life (t1/2) | 12 h | 10 mg/kg | Oral | [2] |
| Oral Bioavailability | 34% | 10 mg/kg | Oral | [2] |
| Cmax (plasma) | 560 ng/mL | 10 mg/kg | Oral | [2] |
| Tmax (plasma) | 1 h | 10 mg/kg | Oral | [2] |
| Cmax (brain) | 700 ng/g | 10 mg/kg | Oral | [2] |
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the CRF1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
CRF1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of this compound to the CRF1 receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cells expressing the CRF1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled CRF1 ligand (e.g., [125I]Sauvagine), and varying concentrations of this compound.
-
For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of an unlabeled CRF1 ligand.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This assay measures the ability of this compound to inhibit CRF1 receptor-mediated Gs signaling.
Protocol:
-
Cell Culture:
-
Culture cells stably expressing the CRF1 receptor in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells and pre-incubate with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of a CRF1 receptor agonist (e.g., sauvagine).
-
Incubate for a defined period to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of agonist-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the pIC50 (-log of the IC50) from the resulting dose-response curve.
-
In Vivo Stress-Induced ACTH Secretion in Rodents
This experiment assesses the in vivo efficacy of this compound in blocking the stress response.
Protocol:
-
Animal Preparation:
-
House male rodents (e.g., rats or mice) under controlled environmental conditions.
-
Administer this compound or vehicle orally or via another appropriate route at a defined time before stress induction.[2]
-
-
Stress Induction:
-
Subject the animals to a standardized stressor, such as restraint stress, forced swim, or footshock.[7]
-
-
Blood Sampling:
-
At a specific time point after stress onset, collect blood samples (e.g., via tail-nick or terminal cardiac puncture).
-
Collect plasma by centrifugation and store at -80°C until analysis.
-
-
ACTH Measurement:
-
Quantify plasma ACTH levels using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
Data Analysis:
-
Compare the plasma ACTH levels in the this compound-treated group to the vehicle-treated control group.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine if this compound significantly reduces stress-induced ACTH secretion.
-
Visceral Sensitivity Measurement using Colorectal Distension in Rats
This model evaluates the effect of this compound on visceral pain perception.
Protocol:
-
Animal Preparation:
-
Surgically implant electrodes into the abdominal musculature of rats to record the visceromotor response (VMR), a measure of visceral pain. Allow for a recovery period.
-
-
Drug Administration:
-
Administer this compound or vehicle to the rats.[1]
-
-
Colorectal Distension (CRD):
-
Insert a lubricated balloon catheter into the descending colon and rectum.
-
Inflate the balloon to graded pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period in between.[1]
-
-
VMR Recording and Analysis:
-
Record the electromyographic (EMG) activity of the abdominal muscles during the distension periods.
-
Quantify the VMR by calculating the area under the curve of the EMG recording during distension and subtracting the baseline activity.
-
Compare the VMR at different distension pressures between the this compound-treated and vehicle-treated groups.
-
-
Data Analysis:
-
Use statistical analysis (e.g., two-way ANOVA) to determine if this compound significantly reduces the VMR to colorectal distension, indicating an analgesic effect.
-
Conclusion
This compound is a highly potent and selective CRF1 receptor antagonist with demonstrated efficacy in both in vitro and in vivo models of stress and visceral pain. Its ability to penetrate the blood-brain barrier and its favorable pharmacokinetic profile make it a valuable research tool for investigating the role of the CRF1 receptor in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other CRF1 receptor modulators.
References
- 1. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. Application of experimental stressors in laboratory rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
NBI-35965: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBI-35965 is a potent, selective, and orally active antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). As a brain-penetrant small molecule, it has emerged as a valuable tool in neuroscience research for investigating the role of the CRF system in stress, anxiety, depression, and related disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.
Introduction
The corticotropin-releasing factor (CRF) system is a critical mediator of the body's response to stress. The CRF1 receptor, in particular, has been a key target for the development of therapeutics for stress-related psychiatric and visceral disorders. This compound is a non-peptide, tricyclic CRF1 antagonist that exhibits high affinity and selectivity for the CRF1 receptor over the CRF2 receptor.[1][2] Its ability to cross the blood-brain barrier and its oral bioavailability make it a versatile tool for both in vitro and in vivo studies.[1][3] This document serves as a comprehensive resource for researchers utilizing this compound in their investigations.
Mechanism of Action
This compound acts as a competitive antagonist at the CRF1 receptor. By binding to the receptor, it blocks the downstream signaling cascades initiated by the endogenous ligand, CRF. The CRF1 receptor is a G-protein-coupled receptor (GPCR) that can couple to multiple G-proteins, including Gs, Gq, and Gi, leading to the activation of various intracellular signaling pathways. The primary and most well-characterized pathway involves the coupling to Gs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2] this compound effectively inhibits this CRF-induced cAMP production.[1][2]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound based on available literature.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species/Cell Line | Notes |
| Ki (CRF1) | 4 nM[1][2] | Human | |
| pKi (CRF1) | 8.5[1] | Human | |
| Ki (CRF2) | >10,000 nM | Human | Demonstrates high selectivity for CRF1. |
| pIC50 (CRF-induced ACTH production) | 7.1[1] | In vitro | |
| pIC50 (Stress-induced ACTH production) | 6.9[1] | In vitro |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Value | Route of Administration | Notes |
| Volume of Distribution (Vd) | 17.8 L/kg[1] | Oral | |
| Plasma Clearance (CL) | 17 mL/min/kg[1] | Oral | |
| Half-life (t1/2) | 12 h[1] | Oral | |
| Oral Bioavailability | 34%[1] | Oral | |
| Mean Maximal Plasma Concentration (Cmax) | 560 ng/mL (at 1 h)[1] | 10 mg/kg, Oral | |
| Mean Maximal Brain Concentration | 700 ng/g[1] | 10 mg/kg, Oral | Demonstrates good brain penetration. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published studies.
In Vitro CRF1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the CRF1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]Sauvagine or another suitable CRF1 receptor radioligand.
-
This compound hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled CRF1 receptor ligand (e.g., 1 µM CRF).
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C).
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, a fixed concentration of [125I]Sauvagine, and the serially diluted this compound or vehicle.
-
For non-specific binding wells, add the high concentration of the non-labeled CRF1 ligand.
-
Initiate the binding reaction by adding the cell membranes (typically 20-50 µg of protein per well).
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the Ki value.
In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)
Objective: To evaluate the anxiolytic effects of this compound in rodents.
Materials:
-
Elevated Plus Maze (EPM) apparatus.
-
Male rats or mice.
-
This compound hydrochloride dissolved in a suitable vehicle (e.g., 5% mannitol).[3]
-
Vehicle control.
-
Positive control (e.g., diazepam).
-
Video tracking software for behavioral analysis.
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 1-30 mg/kg, p.o.), vehicle, or the positive control to different groups of animals.[2]
-
Allow for a pre-treatment period for the compound to be absorbed (e.g., 60 minutes for oral administration).
-
Place each animal individually in the center of the EPM, facing one of the open arms.
-
Record the animal's behavior for a 5-minute session using the video tracking software.
-
Key parameters to measure include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
In Vivo Assessment of Visceral Hypersensitivity (Colorectal Distension)
Objective: To determine the effect of this compound on stress-induced visceral hyperalgesia.
Materials:
-
Male Long-Evans rats that have undergone maternal separation as neonates.[2]
-
Colorectal distension apparatus (pressure transducer, balloon catheter).
-
Electromyography (EMG) recording equipment.
-
This compound hydrochloride.
-
Vehicle control.
-
Water avoidance stress paradigm.
Procedure:
-
Surgically implant EMG electrodes into the external oblique musculature of the rats and allow for recovery.
-
Habituate the rats to the colorectal distension procedure.
-
On the day of the experiment, administer this compound (e.g., 20 mg/kg, s.c.) or vehicle.[2]
-
After a pre-treatment period, subject the rats to water avoidance stress for 1 hour.
-
Following the stressor, perform colorectal distension by inserting the balloon catheter and inflating it to various pressures (e.g., 20, 40, 60, 80 mmHg).[2]
-
Record the visceromotor response (VMR) via EMG at each distension pressure.
-
The VMR is a measure of the abdominal muscle contractions in response to the painful stimulus.
-
A reduction in the VMR in the this compound treated group compared to the vehicle group indicates a blunting of visceral hypersensitivity.
-
Analyze the data using repeated measures ANOVA.
Mandatory Visualizations
Signaling Pathways
Caption: CRF1 Receptor Signaling Pathways and the Antagonistic Action of this compound.
Experimental Workflow
Caption: Workflow for Assessing Anxiolytic Activity of this compound using the Elevated Plus Maze.
Conclusion
This compound is a well-characterized and highly selective CRF1 receptor antagonist that serves as an indispensable tool for neuroscience research. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, allows for its use in a wide range of in vivo models of stress-related disorders. This guide provides a foundational understanding of this compound, its properties, and its application in experimental neuroscience, enabling researchers to effectively design and interpret studies aimed at elucidating the role of the CRF1 receptor in health and disease.
References
Investigating the Role of CRF1 Receptors with NBI-35965: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation of Corticotropin-Releasing Factor Receptor 1 (CRF1) using the selective antagonist, NBI-35965. This document details the pharmacological properties of this compound, its interaction with the CRF1 receptor, and comprehensive experimental protocols for its characterization in both in vitro and in vivo models.
Introduction to CRF1 Receptors and this compound
Corticotropin-releasing factor (CRF) is a 41-amino acid neuropeptide that plays a central role in the body's response to stress.[1] It mediates its effects through two main G protein-coupled receptors, CRF1 and CRF2.[2] The CRF1 receptor is predominantly expressed in the brain, including the cortex, cerebellum, hippocampus, and amygdala, and is critically involved in mediating the endocrine, autonomic, and behavioral responses to stress.[3] Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[4][5]
This compound is a potent, selective, and orally active non-peptide antagonist of the CRF1 receptor.[6] It exhibits high binding affinity for CRF1 with no significant affinity for the CRF2 receptor, making it a valuable tool for elucidating the specific roles of CRF1 in physiological and pathological processes.[6]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacological and pharmacokinetic properties.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human CRF1 | ~4 nM | [6] |
| Rat CRF1 | 4 nM | [6] | |
| Human CRF2 | >10,000 nM | [6] | |
| Functional Potency (pIC50) | Inhibition of Sauvagine-induced cAMP accumulation (CRF1 transfected cells) | 7.1 | [6] |
| Inhibition of CRF-induced ACTH release (in vivo) | 6.9 | [6] |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Species | Dose & Route | Value | Reference |
| Oral Bioavailability | Rat | 10 mg/kg, p.o. | 34% | [5] |
| Plasma Clearance | Rat | 10 mg/kg, p.o. | 17 mL/min/kg | [5] |
| Volume of Distribution | Rat | 10 mg/kg, p.o. | 17.8 L/kg | [5] |
| Half-life (t½) | Rat | 10 mg/kg, p.o. | 12 hours | [5] |
| Peak Plasma Concentration (Cmax) | Rat | 10 mg/kg, p.o. | 560 ng/mL | [5] |
| Time to Peak Plasma Concentration (Tmax) | Rat | 10 mg/kg, p.o. | 1 hour | [5] |
| Peak Brain Concentration | Rat | 10 mg/kg, p.o. | 700 ng/g | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with CRF1 receptors.
In Vitro Assays
This protocol determines the binding affinity of this compound for the CRF1 receptor through competitive displacement of a radiolabeled ligand.
-
Materials:
-
Membrane preparation from cells stably expressing human or rat CRF1 receptors (e.g., HEK293 cells).[7]
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.[9]
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.2% BSA, pH 7.4.
-
This compound stock solution (in DMSO).
-
Unlabeled ligand for non-specific binding determination (e.g., unlabeled Sauvagine).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).[9]
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare membrane homogenates from CRF1-expressing cells.[9]
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]Tyr0-Sauvagine (typically at a concentration close to its Kd), and varying concentrations of this compound.[10]
-
For total binding, add vehicle (DMSO) instead of this compound.
-
For non-specific binding, add a high concentration of unlabeled Sauvagine.[10]
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.[7]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[10]
-
This assay measures the ability of this compound to antagonize CRF1 receptor-mediated Gs protein activation and subsequent cyclic AMP (cAMP) production.
-
Materials:
-
HEK293 cells transiently or stably transfected with the human CRF1 receptor.[2]
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).[2]
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).[11]
-
CRF1 receptor agonist (e.g., Sauvagine or CRF).[6]
-
This compound stock solution (in DMSO).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[2][11]
-
-
Procedure:
-
Plate CRF1-transfected HEK293 cells in a 96-well plate and culture overnight.[2]
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.[11]
-
Stimulate the cells with a fixed concentration of a CRF1 agonist (typically the EC80 concentration) for 15-30 minutes at 37°C.[11]
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Analyze the data using a sigmoidal dose-response curve to determine the IC50 of this compound for the inhibition of agonist-induced cAMP production.[11]
-
In Vivo Assays
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent and the number of entries into the open arms.[12]
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) or mice.[13]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[13]
-
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.[6]
-
Administer this compound (e.g., 10-30 mg/kg, p.o. or i.p.) or vehicle at a specified time before the test (e.g., 60 minutes).[6]
-
Place the animal in the center of the maze, facing an open arm.[8]
-
Allow the animal to freely explore the maze for a 5-minute session.[8]
-
Record the number of entries and the time spent in the open and closed arms using a video-tracking system.
-
Analyze the data to compare the percentage of time spent in the open arms and the percentage of open arm entries between the this compound-treated and vehicle-treated groups. An increase in these parameters indicates an anxiolytic-like effect.[13]
-
This model assesses the role of CRF1 in stress-induced visceral pain, a key feature of IBS.[14]
-
Animals: Adult male rats.[14]
-
Procedure:
-
Induce stress in the animals, for example, using water avoidance stress (WAS) for 1 hour.[14]
-
Administer this compound (e.g., 20 mg/kg, s.c.) or vehicle prior to the stressor.[6]
-
Measure the visceromotor response (VMR) to colorectal distension (CRD) by inflating a balloon catheter inserted into the colon at varying pressures (e.g., 20, 40, 60 mmHg).[15] The VMR is typically quantified by measuring the abdominal muscle contractions.
-
Compare the VMR in stressed animals treated with this compound to vehicle-treated stressed and non-stressed control groups. A reduction in the VMR by this compound indicates its ability to blunt stress-induced visceral hyperalgesia.[14][16]
-
This assay evaluates the effect of this compound on the hypothalamic-pituitary-adrenal (HPA) axis response to stress.
-
Animals: Adult male mice or rats.
-
Procedure:
-
Administer this compound or vehicle.
-
Subject the animals to a stressor (e.g., restraint stress for 15-30 minutes).[17]
-
Collect blood samples at the end of the stress period, typically via tail vein or trunk blood collection following decapitation.[18] It is crucial to collect the samples rapidly to avoid handling-induced stress responses.[18]
-
Measure plasma ACTH concentrations using a commercially available ELISA or radioimmunoassay (RIA) kit.
-
Compare the ACTH levels between the different treatment groups. A suppression of the stress-induced rise in ACTH by this compound demonstrates its inhibitory effect on the HPA axis.[17]
-
Mandatory Visualizations
Signaling Pathways
Caption: Simplified CRF1 Receptor Signaling Pathways.
Experimental Workflows
Caption: Workflow for CRF1 Radioligand Binding Assay.
Caption: Workflow for the Elevated Plus Maze Test.
References
- 1. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain CRF signaling: involvement in acute stress-induced visceral analgesia in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticotrophin-releasing factor 1 activation in the central amygdale and visceral hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated plus maze protocol [protocols.io]
- 7. 125I-Tyro-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. escholarship.org [escholarship.org]
- 16. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparative analysis of ACTH and corticosterone sampling methods in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
NBI-35965: A Selective CRF1 Receptor Antagonist for Modulating the Hypothalamic-Pituitary-Adrenal (HPA) Axis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The hypothalamic-pituitary-adrenal (HPA) axis is the core neuroendocrine system orchestrating the body's response to stress. Corticotropin-releasing factor (CRF) is the principal initiator of this cascade, primarily through its action on the CRF type 1 (CRF1) receptor. Dysregulation of the CRF/CRF1 system is strongly implicated in the pathophysiology of numerous stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, CRF1 receptor antagonists have been a major focus of therapeutic development. This document provides a detailed technical overview of NBI-35965, a selective, orally active, and brain-penetrant small molecule CRF1 receptor antagonist. We consolidate key preclinical data, outline detailed experimental methodologies for its characterization, and illustrate the underlying biological and experimental frameworks.
Introduction: The HPA Axis and the Role of CRF1 Receptors
The stress response is a fundamental survival mechanism controlled by the HPA axis.[1] Upon perception of a stressor, parvocellular neurosecretory cells in the paraventricular nucleus (PVN) of the hypothalamus release CRF into the hypophyseal portal system.[2] CRF travels to the anterior pituitary gland, where it binds to CRF1 receptors on corticotroph cells, stimulating the synthesis and secretion of adrenocorticotropic hormone (ACTH). ACTH then enters the systemic circulation and acts on the adrenal cortex to trigger the release of glucocorticoids (cortisol in humans, corticosterone in rodents).[3]
Glucocorticoids mediate many of the physiological adaptations to stress but also exert negative feedback at the level of the pituitary, hypothalamus, and other brain regions to terminate the stress response. However, under conditions of chronic stress, this feedback mechanism can become impaired, leading to sustained HPA axis hyperactivity and elevated CRF levels.[4] This state is linked to the development of affective and anxiety disorders.[5]
The CRF1 receptor, a G-protein coupled receptor, is the primary mediator of the stress-induced actions of CRF on the HPA axis. Its distribution in key brain regions beyond the pituitary, such as the amygdala, prefrontal cortex, and locus coeruleus, also implicates it in coordinating the behavioral and autonomic responses to stress.[6][7] Therefore, blocking the CRF1 receptor with a selective antagonist like this compound presents a targeted therapeutic strategy to attenuate the deleterious effects of excessive CRF signaling.[1]
This compound: A Profile of a Selective CRF1 Antagonist
This compound is a tricyclic, non-peptide molecule designed for high-affinity, selective antagonism of the CRF1 receptor.[8] Its key characteristics make it a valuable tool for preclinical research and a promising scaffold for drug development.
Biochemical and Pharmacological Properties
This compound demonstrates potent and selective binding to the CRF1 receptor with no significant affinity for the CRF2 receptor subtype. This selectivity is crucial, as the two receptor subtypes can have opposing physiological roles. In functional assays, it effectively blocks CRF-mediated signaling cascades.[8][9]
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | 4.0 nM | Human CRF1 Receptor | [9] |
| > 10,000 nM | Human CRF2 Receptor | ||
| Functional Antagonism (pIC50) | |||
| CRF-induced ACTH Production | 6.9 | In Vitro | [9] |
| Sauvagine-induced cAMP Stimulation | 7.1 | CRF1-transfected cells | [8][9] |
| Stress-induced ACTH Production | 6.9 | In Vivo (mice) |[9] |
Pharmacokinetic Profile
Preclinical studies in rats have shown that this compound is orally bioavailable and penetrates the blood-brain barrier, achieving significant concentrations in the brain, a critical feature for a centrally-acting therapeutic.[9]
Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Oral Bioavailability (F) | 34 | % | [9] |
| Time to Max Plasma Conc. (Tmax) | 1 | h | [9] |
| Maximal Plasma Conc. (Cmax) | 560 | ng/mL | [9] |
| Maximal Brain Conc. | 700 | ng/g | [9] |
| Plasma Half-life (t1/2) | 12 | h | [9] |
| Volume of Distribution (Vd) | 17.8 | L/kg | [9] |
| Plasma Clearance | 17 | mL/min/kg |[9] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of CRF to the CRF1 receptor, thereby blocking downstream signaling.
As depicted, stress triggers CRF release from the hypothalamus. CRF binds to CRF1 receptors on the pituitary, initiating ACTH release. This compound occupies the CRF1 receptor, preventing CRF binding and thus interrupting the signaling cascade that leads to ACTH and subsequent glucocorticoid production.
Preclinical Efficacy in Stress Models
This compound has been evaluated in various animal models that recapitulate aspects of stress-related disorders. A key model is the water avoidance stress (WAS) paradigm in rats, which induces visceral hypersensitivity and colonic hypermotility, symptoms relevant to irritable bowel syndrome (IBS).
In a study using this model, this compound demonstrated significant efficacy.[8] A single subcutaneous dose of 20 mg/kg abolished the stress-induced increase in the visceromotor response to colorectal distention.[8] Furthermore, the same dose significantly reduced stress-induced defecation, a measure of colonic motor function.[8] These findings highlight the critical role of CRF1 receptor signaling in mediating stress-related visceral responses and the potential of this compound to mitigate them.
Table 3: In Vivo Efficacy of this compound in Rat Stress Models
| Model | Endpoint | Dose & Route | Result | Reference |
|---|---|---|---|---|
| Water Avoidance Stress | Visceral Hyperalgesia | 20 mg/kg, s.c. | Abolished stress-induced hyperalgesia | [8] |
| Water Avoidance Stress | Colonic Defecation | 20 mg/kg, s.c. | Significantly reduced stress-induced defecation | [8] |
| Restraint Stress | Plasma ACTH | 20 mg/kg, p.o. | Reduced stress-induced ACTH production | [9] |
| CRF Challenge | Colonic Transit Time | 10 mg/kg, p.o. or s.c. | Blocked CRF-induced shortening of transit time |[8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key assays used to characterize this compound. These protocols are synthesized from standard practices in the field.
Protocol 1: CRF1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CRF1 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-Sauvagine or [125I]-Tyro-oCRF.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Non-specific binding agent: 1 µM unlabeled CRF.
-
This compound stock solution in DMSO, serially diluted.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Methodology:
-
Prepare assay tubes in triplicate for total binding, non-specific binding, and a range of this compound concentrations (e.g., 0.1 nM to 10 µM).
-
Add 50 µL of binding buffer to all tubes.
-
Add 50 µL of unlabeled CRF (for non-specific binding) or 50 µL of the corresponding this compound dilution. Add 50 µL of buffer for total binding tubes.
-
Add 50 µL of radioligand at a final concentration near its Kd value (e.g., ~0.2 nM).
-
Initiate the binding reaction by adding 100 µL of cell membrane preparation (containing ~20-40 µg of protein).
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold wash buffer (Binding Buffer without BSA).
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Stress-Induced ACTH Release
Objective: To assess the ability of orally administered this compound to attenuate the HPA axis response to an acute stressor in rodents.
Materials:
-
Male CD-1 mice or Sprague-Dawley rats.
-
This compound formulation for oral gavage (e.g., suspended in 5% mannitol).
-
Restraint stress device (e.g., Plexiglas tube).
-
Blood collection supplies (e.g., EDTA-coated tubes, micro-capillaries).
-
Centrifuge, materials for plasma separation and storage (-80°C).
-
ACTH ELISA kit.
Methodology:
-
Acclimate animals to the housing facility for at least one week. Handle animals daily for 3-4 days to minimize handling stress.
-
Fast animals overnight prior to the experiment but allow ad libitum access to water.
-
Randomly assign animals to vehicle or this compound treatment groups (e.g., 1, 3, 10, 20 mg/kg).
-
Administer this compound or vehicle via oral gavage 60 minutes prior to the stressor.[9]
-
Place animals in the restraint device for a period of 15-30 minutes.
-
Immediately following the stress period, collect a blood sample via tail-nick or cardiac puncture (terminal).
-
Centrifuge blood at 3000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify plasma ACTH concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
-
Analyze data using ANOVA to compare ACTH levels between treatment groups.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective CRF1 receptor antagonist with favorable pharmacokinetic properties for central nervous system research. Preclinical data strongly support its ability to modulate the HPA axis and attenuate behavioral and physiological responses to stress. The methodologies outlined here provide a robust framework for the continued investigation of this compound and other novel CRF1 antagonists.
While early CRF1 antagonists faced challenges in clinical trials for major depression and anxiety, the therapeutic principle remains highly compelling.[4] The focus of newer CRF1 antagonists, such as crinecerfont by Neurocrine Biosciences for congenital adrenal hyperplasia (CAH), demonstrates a refined strategic approach targeting indications with more clearly defined HPA axis pathology. The continued exploration of compounds like this compound in specific, mechanistically-linked disorders holds significant promise for developing novel treatments for stress-related conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Experimental models of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurocrine Biosciences Announces Initiation of Phase I Trial With CRF1 Antagonist for Anxiety and Depression | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 4. Neurocrine Biosciences: After 30 years, a breakthrough in the development of CRF1 antagonists is imminent [synapse.patsnap.com]
- 5. Neurocrine Biosciences Announces Initiation of Phase 1 Clinical Study Evaluating NBIP-01435, a Long-Acting Corticotropin-Releasing Factor Type 1 Receptor Antagonist [prnewswire.com]
- 6. Repeated Water Avoidance Stress Alters Mucosal Mast Cell Counts, Interleukin-1β Levels with Sex Differences in the Distal Colon of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Pipeline [neurocrine.com]
Preclinical Profile of NBI-35965: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBI-35965 is a potent, selective, and orally bioavailable non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Preclinical studies have demonstrated its high binding affinity for the CRF1 receptor and its ability to functionally antagonize CRF-induced signaling and downstream physiological effects. In vivo, this compound has shown efficacy in animal models of stress, anxiety, and visceral pain, highlighting its potential as a therapeutic agent for stress-related disorders. This technical guide provides a comprehensive overview of the preclinical data for this compound, including detailed experimental methodologies, quantitative data summaries, and visualizations of its mechanism of action.
Introduction
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1][2] The actions of CRF are primarily mediated through the CRF1 receptor, a G-protein coupled receptor widely expressed in the central nervous system.[3][4] Dysregulation of the CRF/CRF1 signaling pathway has been implicated in the pathophysiology of various stress-related conditions, including anxiety, depression, and irritable bowel syndrome (IBS).[2][5] this compound was developed as a selective antagonist of the CRF1 receptor to investigate the therapeutic potential of blocking this pathway.
In Vitro Pharmacology
Receptor Binding Affinity
This compound demonstrates high and selective affinity for the human CRF1 receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Reference |
| Human CRF1 | ~4 | [3] |
| Human CRF2 | >10,000 | [6][7] |
Functional Antagonism
This compound acts as a functional antagonist, inhibiting CRF-mediated intracellular signaling.
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Agonist | Parameter | pIC50 | Reference |
| cAMP Accumulation | CRF1-transfected cells | Sauvagine | cAMP levels | 7.1 | [7] |
| ACTH Production | In vitro assay | CRF | ACTH levels | 6.9 | [7] |
In Vivo Pharmacology & Pharmacokinetics
Pharmacokinetic Profile in Rats
This compound exhibits favorable pharmacokinetic properties in rats, including oral bioavailability and brain penetration.
Table 3: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)
| Parameter | Value | Unit | Reference |
| Oral Bioavailability | 34 | % | |
| Tmax (plasma) | 1 | h | |
| Cmax (plasma) | 560 | ng/mL | |
| Cmax (brain) | 700 | ng/g | |
| Half-life (t1/2) | 12 | h | |
| Plasma Clearance | 17 | mL/min/kg | |
| Volume of Distribution | 17.8 | L/kg |
In Vivo Efficacy
This compound has demonstrated efficacy in various preclinical models of stress-related pathologies.
Table 4: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | This compound Dose & Route | Effect | Reference |
| Stress-Induced ACTH Production | Mice | 20 mg/kg, p.o. | Reduction of stress-induced ACTH | |
| CRF-Induced Colonic Transit | Rats | 10 mg/kg, p.o. or s.c. | Blockade of CRF-induced shortening of distal colonic transit time | [3] |
| Water Avoidance Stress-Induced Defecation | Rats | 20 mg/kg, s.c. | Significant reduction in defecation | [3] |
| Stress-Induced Visceral Hyperalgesia | Rats | 20 mg/kg, s.c. | Abolished stress-induced visceral hyperalgesia | [3] |
| LPS-Induced Visceral Hypersensitivity | Mice | 10 ng/mouse, i.c.v. | Prevention of LPS-induced increase in AWR score and decrease in pain threshold | [8] |
| Colorectal Distension-Induced Locus Coeruleus Activation | Rats | 10 mg/kg, i.v. | Prevention of CRD- and CRF-induced neuronal activation | [9] |
Experimental Protocols
Receptor Binding Assay (Inferred Protocol)
-
Objective: To determine the binding affinity (Ki) of this compound for CRF1 and CRF2 receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either human CRF1 or CRF2 receptors.
-
Radioligand: A suitable radioligand, such as [125I]Sauvagine or [125I]CRF, is used.
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a non-labeled CRF analog.
-
cAMP Accumulation Assay (Inferred Protocol)
-
Objective: To assess the functional antagonist activity of this compound by measuring its effect on agonist-induced cAMP production.
-
Methodology:
-
Cell Culture: CRF1-transfected cells are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with increasing concentrations of this compound.
-
Stimulation: Cells are then stimulated with a fixed concentration of a CRF receptor agonist (e.g., Sauvagine) to induce cAMP production.
-
Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP is measured using a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.[10][11][12]
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP accumulation (IC50) is determined, and the pIC50 is calculated.
-
Water Avoidance Stress Model in Rats (Inferred Protocol)
-
Objective: To evaluate the effect of this compound on stress-induced colonic motor function.
-
Methodology:
-
Apparatus: A rectangular platform is placed in the center of a cage filled with water to a level just below the platform surface.[9][13]
-
Procedure: Rats are placed on the platform for a defined period (e.g., 60 minutes). The stress of being on the small platform surrounded by water induces an increase in defecation.[9]
-
Treatment: this compound or vehicle is administered subcutaneously (s.c.) prior to placing the animals on the platform.
-
Measurement: The total number of fecal pellets expelled during the stress period is counted as an index of colonic motor activity.[9]
-
Colorectal Distension (CRD)-Induced Visceral Hypersensitivity in Rats (Inferred Protocol)
-
Objective: To assess the effect of this compound on stress-induced visceral pain.
-
Methodology:
-
Animal Preparation: A balloon catheter is inserted into the distal colon of the rat.[14][15]
-
Stress Induction: Animals are subjected to a stressor, such as water avoidance stress, to induce visceral hyperalgesia.
-
Treatment: this compound or vehicle is administered prior to the assessment of visceral sensitivity.
-
Distension Protocol: The balloon is inflated to various pressures in a graded manner.[2][14]
-
Measurement: The visceromotor response (VMR), typically quantified by measuring the abdominal muscle contractions via electromyography (EMG), is recorded at each distension pressure. An increase in the VMR at a given pressure indicates visceral hypersensitivity.[14]
-
Data Analysis: The VMR at each distension pressure is compared between treatment groups.
-
Visualizations
Signaling Pathway of CRF1 Receptor Antagonism by this compound
Caption: this compound blocks CRF binding to the CRF1 receptor, inhibiting downstream signaling.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of this compound in a stress model.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective CRF1 receptor antagonist. Its high affinity for the target receptor, functional antagonism of CRF signaling, favorable pharmacokinetic properties, and robust in vivo efficacy in models of stress and visceral pain underscore its potential for the treatment of stress-related disorders. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic benefits for patients.
References
- 1. Effects of water avoidance stress on peripheral and central responses during bladder filling in the rat: A multidisciplinary approach to the study of urologic chronic pelvic pain syndrome (MAPP) research network study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress-induced visceral analgesia assessed non-invasively in rats is enhanced by prebiotic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Repeated Water Avoidance Stress Alters Mucosal Mast Cell Counts, Interleukin-1β Levels with Sex Differences in the Distal Colon of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Water avoidance stress activates colonic myenteric neurons in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. youtube.com [youtube.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
NBI-35965 and Its Effects on Stress-Induced Behaviors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBI-35965 is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1), a key component of the mammalian stress response system. By blocking the action of corticotropin-releasing factor (CRF) at this receptor, this compound has demonstrated potential in mitigating various stress-induced behavioral and physiological sequelae. This technical guide provides an in-depth overview of the preclinical findings related to this compound, with a focus on its effects in models of stress-induced behaviors. We present available quantitative data in structured tables, detail experimental protocols, and provide visualizations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound for research and drug development purposes.
Introduction: The Role of CRF1 in the Stress Response
The body's response to stress is orchestrated by a complex interplay of neuroendocrine pathways, with the hypothalamic-pituitary-adrenal (HPA) axis playing a central role. Corticotropin-releasing factor (CRF), a 41-amino acid neuropeptide, is the principal initiator of the HPA axis cascade.[1] Upon stressor exposure, CRF is released from the paraventricular nucleus of the hypothalamus and binds to CRF receptors in the anterior pituitary. This binding stimulates the secretion of adrenocorticotropic hormone (ACTH), which in turn triggers the adrenal glands to release glucocorticoids, such as cortisol.
Two main CRF receptor subtypes, CRF1 and CRF2, have been identified. The CRF1 receptor is predominantly expressed in the brain, including the cortex, amygdala, and hippocampus, and is the primary mediator of the anxiogenic and stress-related behavioral effects of CRF.[1] Chronic hyperactivation of the CRF/CRF1 system has been implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS). Consequently, the development of selective CRF1 receptor antagonists has been a major focus of therapeutic research.
This compound: A Selective CRF1 Receptor Antagonist
This compound is a novel, water-soluble, tricyclic, non-peptide molecule that acts as a potent and selective antagonist for the CRF1 receptor.[1] It exhibits high affinity for the CRF1 receptor, with a Ki value of approximately 4 nM, while showing no significant affinity for the CRF2 receptor.[1] Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier and exert central effects following systemic administration.
Effects of this compound on Stress-Induced Behaviors: Preclinical Evidence
The preclinical evaluation of this compound has primarily focused on its efficacy in animal models of stress-induced visceral and colonic hypersensitivity, which are relevant to conditions like IBS.
Stress-Induced Visceral Hyperalgesia
Visceral hyperalgesia, an increased sensitivity to pain from internal organs, is a common feature of stress-related gastrointestinal disorders. The water avoidance stress (WAS) model in rats is a widely used paradigm to induce visceral hyperalgesia.
Quantitative Data:
| Experimental Model | Animal Strain | This compound Dose | Administration Route | Key Finding | Citation |
| Water Avoidance Stress | Long-Evans Rats | 20 mg/kg | Subcutaneous (s.c.) | Completely abolished the 42±19% increase in visceromotor response to colorectal distention (20-80 mmHg) induced by acute water avoidance stress. | [1] |
| Lipopolysaccharide (LPS)-induced visceral hypersensitivity | Mice | 10 ng/mouse | Intracerebroventricular (i.c.v.) | Prevented the LPS-induced increase in the abdominal withdrawal reflex (AWR) score and the decrease in pain threshold. | [2] |
Experimental Protocol: Water Avoidance Stress (WAS) and Assessment of Visceral Hyperalgesia
-
Animals: Adult male Long-Evans rats that have undergone maternal separation are often used as they exhibit a heightened stress response.[1]
-
Stress Induction: Rats are placed on a small platform (e.g., 8 x 8 x 10 cm) in the center of a cage filled with water (25°C) to a level 1 cm below the top of the platform for 1 hour. This creates a psychological stressor without direct water contact.[1]
-
Measurement of Visceromotor Response (VMR):
-
A flexible balloon catheter is inserted into the colon of the rat.
-
The balloon is incrementally distended with air to various pressures (e.g., 20, 40, 60, 80 mmHg).
-
The visceromotor response, a reflex contraction of the abdominal and hind limb musculature, is quantified by electromyography (EMG) of the external oblique muscles or by visual observation of the abdominal withdrawal reflex (AWR).
-
The response to distention is measured before and after the stress procedure to determine the change in visceral sensitivity.[1]
-
-
Drug Administration: this compound or vehicle is administered (e.g., subcutaneously) at a specified time before the stressor or the VMR measurement.[1]
Stress-Induced Alterations in Colonic Motor Function
Stress can significantly impact gastrointestinal motility. The effects of this compound on CRF- and stress-induced changes in colonic transit and defecation have been investigated.
Quantitative Data:
| Experimental Model | Animal Strain | This compound Dose | Administration Route | Key Finding | Citation |
| CRF-induced accelerated colonic transit | Rats | 10 mg/kg | Per oral (p.o.) or Subcutaneous (s.c.) | Completely blocked the 81% shortening of distal colonic transit time induced by intravenous CRF. | [1] |
| Water Avoidance Stress-induced defecation | Rats | 20 mg/kg | Subcutaneous (s.c.) | Significantly reduced the number of fecal pellets expelled in response to water avoidance stress. | [1] |
Experimental Protocol: Measurement of Colonic Transit
-
Marker Administration: A non-absorbable marker (e.g., charcoal meal or radiolabeled tracer) is administered orally to the animal.
-
Time Measurement: The time taken for the marker to travel a specific distance along the colon or to be expelled is measured.
-
CRF Challenge: To assess the effect of CRF, the peptide is administered (e.g., intravenously) after the marker administration.
-
Drug Treatment: this compound or vehicle is administered prior to the CRF challenge or stress exposure.[1]
Activation of Locus Coeruleus Neurons
The locus coeruleus (LC) is a brainstem nucleus that is a major source of norepinephrine in the brain and plays a crucial role in arousal and the stress response. Colorectal distension (CRD), a noxious visceral stimulus, activates LC neurons, an effect thought to be mediated by CRF.
Quantitative Data:
| Experimental Model | Animal Strain | This compound Dose | Administration Route | Key Finding | Citation |
| Colorectal Distension (CRD)-induced LC activation | Sprague-Dawley Rats | 10 mg/kg | Intravenous (i.v.) | Prevented the increase in LC neuronal firing rate induced by phasic CRD (43.7 ± 1.1 mm Hg). | [3] |
| Intracisternal CRF-induced LC activation | Sprague-Dawley Rats | 10 mg/kg | Intravenous (i.v.) | Prevented the increase in LC neuronal firing rate induced by intracisternal injection of CRF (300 ng/rat). | [3] |
Experimental Protocol: Electrophysiological Recording of Locus Coeruleus Neurons
-
Animal Preparation: Rats are anesthetized (e.g., with chloral hydrate) and placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the locus coeruleus.
-
Stimulation: Phasic colorectal distension is performed using a balloon catheter, or CRF is administered intracisternally.
-
Data Acquisition: The spontaneous firing rate of individual LC neurons is recorded before, during, and after the stimulus.
-
Drug Administration: this compound or vehicle is administered intravenously before the stimulation.[3]
Signaling Pathways and Experimental Workflows
CRF1 Receptor Signaling Pathway
The binding of CRF to the CRF1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. The CRF1 receptor can also couple to other G-proteins, such as Gq, which activates the phospholipase C (PLC) pathway.
Experimental Workflow for Preclinical Evaluation of this compound
The preclinical assessment of a CRF1 antagonist like this compound typically follows a structured workflow designed to evaluate its efficacy and mechanism of action in relevant animal models of stress.
Discussion and Future Directions
The available preclinical data strongly suggest that this compound is a promising CRF1 receptor antagonist with clear efficacy in mitigating stress-induced visceral hyperalgesia and colonic dysmotility in rodent models. Its ability to block the activation of the locus coeruleus further supports its role in modulating central stress pathways.
However, a comprehensive understanding of the therapeutic potential of this compound requires further investigation in a broader range of stress-induced behavioral paradigms. Future research should focus on evaluating its effects in models of:
-
Anxiety-like behaviors: Utilizing tests such as the elevated plus-maze and light-dark box to assess its anxiolytic properties.
-
Depressive-like behaviors: Employing models like the forced swim test and learned helplessness to investigate its potential antidepressant effects.
-
Social stress: Using the social defeat stress paradigm to explore its efficacy in a more ethologically relevant model of stress.
By expanding the preclinical characterization of this compound, the scientific community can gain a more complete picture of its therapeutic potential for a variety of stress-related disorders.
Conclusion
This compound is a potent and selective CRF1 receptor antagonist that effectively attenuates key features of the stress response in preclinical models, particularly those related to visceral sensitivity and colonic function. The data presented in this technical guide provide a solid foundation for its further investigation as a potential therapeutic agent for stress-related disorders. The detailed experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals in this field.
References
- 1. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with NBI-35965
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the experimental protocols for in vivo studies involving NBI-35965, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. Detailed methodologies for key in vivo assays, a summary of its pharmacological and pharmacokinetic properties, and a depiction of its mechanism of action are presented to guide researchers in designing and executing preclinical studies.
Introduction
This compound is a selective, orally active, and brain-penetrant non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor.[1][2] The CRF system plays a pivotal role in mediating the body's response to stress, and dysregulation of this system is implicated in various stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[3][4] As a CRF1 antagonist, this compound has been investigated in several preclinical models to evaluate its therapeutic potential in mitigating stress-related physiological and behavioral responses.[1][5]
Mechanism of Action
This compound exhibits high binding affinity and selectivity for the CRF1 receptor, with no significant activity at the CRF2 receptor.[1][5] By blocking the CRF1 receptor, this compound inhibits the downstream signaling cascades initiated by the binding of CRF. This includes the inhibition of adenylyl cyclase and the subsequent reduction in cyclic AMP (cAMP) formation, as well as the modulation of other signaling pathways involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK).[4][5] This antagonistic action at the CRF1 receptor effectively blunts the physiological responses to stress, such as the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1]
Pharmacological and Pharmacokinetic Properties
This compound has been characterized by its potent in vitro activity and favorable in vivo pharmacokinetic profile in animal models.
Table 1: Binding Affinity and Functional Activity of this compound
| Parameter | Value | Species/System | Reference |
| Ki (CRF1) | 4 nM | Human CRF1 Receptor | [1][5] |
| pKi (CRF1) | 8.5 | Human CRF1 Receptor | [1] |
| Ki (CRF2) | >10,000 nM | Human CRF2 Receptor | |
| pIC50 (CRF-induced ACTH) | 7.1 | In vitro | [1] |
| pIC50 (Stress-induced ACTH) | 6.9 | In vivo | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Volume of Distribution (Vd) | 17.8 L/kg | Oral (10 mg/kg) | [1] |
| Plasma Clearance (CL) | 17 mL/min/kg | Oral (10 mg/kg) | [1] |
| Half-life (t1/2) | 12 h | Oral (10 mg/kg) | [1] |
| Oral Bioavailability (F) | 34% | Oral (10 mg/kg) | [1] |
| Maximal Plasma Concentration (Cmax) | 560 ng/mL | Oral (10 mg/kg) | [1] |
| Time to Cmax (Tmax) | 1 h | Oral (10 mg/kg) | [1] |
| Maximal Brain Concentration | 700 ng/g | Oral (10 mg/kg) | [1] |
In Vivo Models and Applications
This compound has demonstrated efficacy in a variety of preclinical models of stress and anxiety.
-
Stress-Induced ACTH Secretion: this compound reduces the production of ACTH in response to stress in mice.[1]
-
Anxiolytic Effects: The compound has shown anxiolytic properties in relevant behavioral paradigms.[1]
-
Stress-Induced Visceral Hypersensitivity: In rat models of IBS, this compound abolishes stress-induced visceral hyperalgesia, a key symptom of the disorder.[5]
-
Colonic Motor Function: It blocks the CRF-induced shortening of distal colonic transit time, suggesting a role in modulating gut motility.[5]
-
Activation of Locus Coeruleus Neurons: this compound prevents the activation of locus coeruleus neurons induced by both colorectal distension and intracisternal CRF administration in rats.[6]
Signaling Pathway of CRF1 Receptor
The CRF1 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-proteins to initiate diverse intracellular signaling cascades. The primary pathway involves Gs-protein activation, leading to adenylyl cyclase (AC) activation and cAMP production. However, it can also signal through Gq to activate the phospholipase C (PLC) pathway and through Gi to modulate the ERK/Akt pathways.
Caption: CRF1 Receptor Signaling Pathways.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a stress-related model, such as the water avoidance stress test.
Caption: In Vivo Experimental Workflow.
Experimental Protocols
This protocol is designed to induce a state of psychological stress to evaluate the anxiolytic and stress-reducing effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound hydrochloride
-
Vehicle (e.g., sterile water or saline)
-
Plexiglas cages (e.g., 40 cm x 25 cm x 20 cm)
-
A small platform (e.g., 8 cm x 8 cm)
-
Water bath maintained at 25°C
-
Oral gavage needles
Procedure:
-
Habituation: For 3 consecutive days prior to the experiment, handle the rats for 5-10 minutes each day to acclimate them to the experimenter.
-
Drug Administration: On the day of the experiment, administer this compound (e.g., 20 mg/kg) or vehicle via oral gavage 60 minutes before the stress procedure.[1]
-
Stress Induction:
-
Place a small platform in the center of the Plexiglas cage.
-
Fill the cage with 25°C water to a level 1 cm below the top of the platform.
-
Place the rat on the platform. The rat will avoid the water by remaining on the platform.
-
The duration of the stress session is typically 1 hour.[5]
-
-
Sham Control: For the control group, place the rats on the platform in a dry cage for the same duration.
-
Outcome Measures:
-
Fecal Pellet Output: Count the number of fecal pellets produced during the 1-hour stress session as an index of stress-induced defecation.
-
Behavioral Tests: Following the WAS session, assess anxiety-like behavior using tests such as the elevated plus-maze or open field test.
-
Physiological Measures: Collect blood samples immediately after the stress session to measure plasma ACTH and corticosterone levels.
-
This protocol assesses visceral sensitivity by measuring the visceromotor response (VMR) to colorectal distension.
Materials:
-
Male Long-Evans or Sprague-Dawley rats (300-400g)
-
This compound hydrochloride
-
Vehicle
-
Flexible balloon catheter (e.g., 5-6 cm in length)
-
Pressure transducer and barostat system
-
EMG electrodes and recording system
-
Surgical supplies for electrode implantation
Procedure:
-
Electrode Implantation (Optional, for EMG):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Implant bipolar EMG electrodes into the external oblique abdominal musculature.
-
Allow the rat to recover for at least 5-7 days post-surgery.
-
-
Habituation: Acclimate the rats to the testing environment and restraint for 15-30 minutes for 2-3 days before the experiment.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, s.c. or p.o.) or vehicle 60 minutes prior to the CRD procedure.[5]
-
CRD Procedure:
-
Lightly restrain the conscious rat.
-
Gently insert the lubricated balloon catheter into the descending colon and rectum, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.
-
Allow the rat to adapt for a 15-20 minute stabilization period.
-
Perform graded, phasic distensions by inflating the balloon to various pressures (e.g., 10, 20, 40, 60, 80 mmHg). Each distension should last for a fixed duration (e.g., 20-30 seconds) with a sufficient inter-stimulus interval (e.g., 4-5 minutes).[5]
-
-
Data Acquisition and Analysis:
-
Record the abdominal muscle contractions (VMR) via the EMG electrodes or by visual scoring of the abdominal withdrawal reflex (AWR).
-
Quantify the EMG signal by integrating the rectified EMG activity during the distension period and subtracting the baseline activity.
-
Compare the VMR between the this compound-treated and vehicle-treated groups at each distension pressure. A reduction in VMR indicates an analgesic effect.
-
This protocol determines the extent to which this compound occupies CRF1 receptors in the brain after in vivo administration.
Materials:
-
Rats treated with various doses of this compound (e.g., 1, 3, 10, 30 mg/kg, p.o.) and a vehicle control group.[5]
-
Cryostat
-
Microscope slides
-
Radioligand specific for CRF1 receptors (e.g., [125I]sauvagine).[5]
-
Incubation and wash buffers
-
Phosphor imaging screen or autoradiography film
-
Image analysis software
Procedure:
-
Dosing and Tissue Collection:
-
Administer this compound or vehicle to the rats.
-
At a predetermined time point (e.g., 1 hour post-dose), euthanize the animals and rapidly dissect the brains.
-
Freeze the brains in isopentane cooled with dry ice and store at -80°C until sectioning.
-
-
Cryosectioning:
-
Cut coronal brain sections (e.g., 20 µm thickness) using a cryostat at -20°C.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
-
Radioligand Binding:
-
Pre-incubate the slides in buffer to rehydrate the tissue.
-
Incubate the sections with a solution containing the CRF1 radioligand (e.g., [125I]sauvagine) at a concentration near its Kd.
-
To determine non-specific binding, incubate an adjacent set of sections in the presence of a high concentration of a non-labeled CRF1 ligand.
-
-
Washing and Drying:
-
Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Briefly rinse in distilled water and dry the slides under a stream of cool air.
-
-
Imaging and Analysis:
-
Expose the slides to a phosphor imaging screen or autoradiography film.
-
Quantify the signal intensity in specific brain regions known to express CRF1 receptors (e.g., cortex, amygdala).
-
Calculate the percentage of receptor occupancy by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals:
-
% Occupancy = 100 * (1 - (Specific Binding_drug / Specific Binding_vehicle))
-
-
Conclusion
This compound is a valuable research tool for investigating the role of the CRF1 receptor in stress-related pathophysiology. The protocols outlined in this document provide a framework for conducting in vivo studies to further elucidate the therapeutic potential of this compound. Careful consideration of experimental design, including appropriate controls and outcome measures, is essential for obtaining robust and reproducible data.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 5. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for NBI-35965 in Animal Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-35965 is a selective and orally active antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of this system, particularly through the CRF1 receptor, has been implicated in the pathophysiology of anxiety and depressive disorders. As a CRF1 antagonist, this compound shows potential as an anxiolytic agent by blocking the actions of CRF in the brain. Preclinical studies suggest that CRF1 antagonists can effectively reduce anxiety-like behaviors in various animal models.
This document provides detailed application notes and protocols for the use of this compound in common animal models of anxiety, including the Elevated Plus Maze (EPM), Open Field Test (OFT), and Fear Conditioning. It also outlines the underlying signaling pathway and presents a framework for data analysis.
Mechanism of Action and Signaling Pathway
This compound exerts its anxiolytic effects by competitively binding to and inhibiting the CRF1 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by CRF, primarily signals through the Gs alpha subunit to activate adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological and behavioral responses associated with stress and anxiety. By blocking this initial binding of CRF, this compound effectively dampens this signaling cascade.
Data Presentation
The following tables provide a template for summarizing quantitative data from behavioral experiments with this compound. Due to the limited availability of public dose-response data for this compound in these specific anxiety models, the values presented are hypothetical examples based on typical results for an effective anxiolytic and known effective doses of this compound in other models.
Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Treatment Group (mg/kg, p.o.) | Time in Open Arms (%) | Open Arm Entries (%) | Total Arm Entries |
| Vehicle | 25.4 ± 3.1 | 30.1 ± 4.5 | 22.5 ± 2.8 |
| This compound (3) | 35.2 ± 4.0 | 40.5 ± 5.1 | 21.9 ± 3.1 |
| This compound (10) | 48.9 ± 5.5 | 52.8 ± 6.2 | 23.1 ± 2.5 |
| This compound (30) | 51.3 ± 6.1 | 55.2 ± 5.8 | 22.8 ± 3.0 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Effects of this compound on Anxiety-Like Behavior in the Open Field Test (OFT)
| Treatment Group (mg/kg, p.o.) | Time in Center (%) | Distance in Center (cm) | Total Distance Traveled (cm) |
| Vehicle | 15.8 ± 2.2 | 350 ± 45 | 2500 ± 210 |
| This compound (3) | 22.5 ± 3.1 | 480 ± 55 | 2450 ± 190 |
| This compound (10) | 31.2 ± 4.5 | 650 ± 62 | 2550 ± 230 |
| This compound (30) | 33.8 ± 4.8 | 690 ± 71 | 2510 ± 200 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 3: Effects of this compound on Fear Conditioning
| Treatment Group (mg/kg, p.o.) | Freezing during Cue (%) | Freezing in Context (%) |
| Vehicle | 65.7 ± 5.9 | 50.1 ± 6.2 |
| This compound (3) | 50.2 ± 6.1 | 38.5 ± 5.5 |
| This compound (10) | 35.8 ± 4.8 | 25.3 ± 4.1 |
| This compound (30) | 32.1 ± 4.5 | 22.8 ± 3.9 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for conducting anxiety-related behavioral tests in rodents, adapted for the evaluation of this compound.
Elevated Plus Maze (EPM)
The EPM test assesses anxiety-like behavior by capitalizing on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Experimental Workflow:
Materials:
-
Elevated plus maze apparatus (for rats or mice)
-
Video camera and tracking software
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Animal scale
-
Timers
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before testing. Handle the animals for several days leading up to the experiment to reduce handling stress.
-
Habituation: On the day of testing, transport the animals to the testing room and allow them to habituate for at least 60 minutes before the experiment begins.
-
Drug Preparation and Administration: Prepare fresh solutions of this compound in the vehicle on the day of the experiment. Administer this compound or vehicle via oral gavage (p.o.) at the desired doses (e.g., 3, 10, 30 mg/kg). A pre-treatment time of 60 minutes is common for oral administration.
-
Testing:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Start the video recording and timer immediately.
-
Allow the animal to explore the maze for 5 minutes.
-
After 5 minutes, carefully remove the animal from the maze and return it to its home cage.
-
Clean the maze thoroughly with 70% ethanol between each animal to remove olfactory cues.
-
-
Data Analysis:
-
Use the video tracking software to automatically score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. Anxious animals tend to stay close to the walls of the open field (thigmotaxis) and avoid the center.
Experimental Workflow:
Materials:
-
Open field arena (typically a square or circular arena with walls)
-
Video camera and tracking software
-
This compound
-
Vehicle
-
Oral gavage needles
-
Animal scale
-
Timers
Procedure:
-
Animal Acclimation and Habituation: Follow the same procedures as for the EPM.
-
Drug Preparation and Administration: Follow the same procedures as for the EPM.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Start the video recording and timer immediately.
-
Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
-
After the session, remove the animal and return it to its home cage.
-
Clean the arena thoroughly with 70% ethanol between animals.
-
-
Data Analysis:
-
Define the "center" and "periphery" zones in the video tracking software.
-
Analyze the following parameters:
-
Time spent in the center zone
-
Distance traveled in the center zone
-
Total distance traveled in the arena
-
Number of entries into the center zone
-
Rearing frequency
-
-
Calculate the percentage of time spent and distance traveled in the center zone.
-
Use appropriate statistical methods to compare treatment groups.
-
Fear Conditioning
This paradigm assesses fear learning and memory. An animal learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), typically a mild foot shock. The fear response is measured by the amount of "freezing" (a species-specific defensive posture) in the presence of the CS or the conditioning context.
Experimental Workflow:
Materials:
-
Fear conditioning chamber with a grid floor for foot shock delivery, a speaker for auditory cues, and a video camera.
-
A novel context chamber (different in shape, color, and odor from the conditioning chamber).
-
Software for controlling stimulus presentation and recording freezing behavior.
-
This compound
-
Vehicle
-
Oral gavage needles
-
Animal scale
Procedure:
-
Day 1: Training (Conditioning):
-
Place the animal in the conditioning chamber and allow it to explore for a baseline period (e.g., 2-3 minutes).
-
Present the conditioned stimulus (CS; e.g., a 30-second tone) that co-terminates with the unconditioned stimulus (US; e.g., a 0.5-1 second, 0.5-0.7 mA foot shock).
-
Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval (e.g., 1-2 minutes).
-
Return the animal to its home cage after the session.
-
-
Day 2: Contextual Fear Testing:
-
Administer this compound or vehicle as described previously.
-
After the pre-treatment period, place the animal back into the original conditioning chamber for a set duration (e.g., 5 minutes) without presenting the CS or US.
-
Record the percentage of time the animal spends freezing.
-
-
Day 3: Cued Fear Testing:
-
Administer this compound or vehicle.
-
After the pre-treatment period, place the animal in a novel context.
-
Allow a baseline period of exploration.
-
Present the CS (the tone) for a set duration and number of repetitions, without the US.
-
Record the percentage of time the animal spends freezing during the CS presentation.
-
-
Data Analysis:
-
Use the software to quantify the percentage of time spent freezing during the contextual and cued fear tests.
-
Compare the freezing behavior between the different treatment groups using appropriate statistical methods.
-
Conclusion
This compound, as a selective CRF1 receptor antagonist, holds promise for the treatment of anxiety-related disorders. The protocols outlined in this document provide a standardized framework for evaluating the anxiolytic efficacy of this compound in established rodent models of anxiety. Consistent and rigorous application of these methodologies, coupled with careful data analysis, is essential for advancing our understanding of the therapeutic potential of this compound.
References
Application Notes and Protocols for NBI-35965 in Visceral Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of NBI-35965, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in preclinical research models of visceral pain. Visceral pain, a complex and often debilitating condition, is a significant area of research, and understanding the underlying mechanisms is crucial for the development of effective therapeutics. Stress is a well-established factor in the exacerbation of visceral pain, and the corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, plays a pivotal role in this process.[1][2][3] this compound has emerged as a valuable tool for investigating the role of CRF1 signaling in visceral hypersensitivity.[1][4]
This compound is a water-soluble, orally active, and brain-penetrant molecule with high affinity for the CRF1 receptor (Ki ≈ 4 nM) and over 1000-fold selectivity against the CRF2 receptor.[1][4][5][6] Its ability to antagonize CRF1 receptors makes it an effective agent for mitigating stress-induced visceral hyperalgesia and associated colonic motor dysfunction in various animal models.[1][4]
These notes will detail the mechanism of action of this compound, provide a summary of its efficacy in established visceral pain models, and offer detailed protocols for key in vivo experiments.
Mechanism of Action: CRF1 Receptor Antagonism
Stress triggers the release of CRF in the central nervous system, which then binds to its receptors, CRF1 and CRF2.[1][3] The activation of CRF1 receptors is strongly implicated in the physiological responses to stress, including the development of visceral hypersensitivity.[2][3][7] this compound acts as a competitive antagonist at the CRF1 receptor, thereby blocking the downstream signaling cascade initiated by CRF. This mechanism involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4][5] By inhibiting this pathway, this compound effectively attenuates the neuronal hyperexcitability and sensitization that contribute to visceral pain.
Data Presentation: Efficacy of this compound in Visceral Pain Models
The following tables summarize the quantitative data from key studies demonstrating the efficacy of this compound in attenuating visceral pain.
Table 1: Effect of this compound on Stress-Induced Visceral Hyperalgesia in Rats
| Animal Model | Treatment Group | Dose & Route | Outcome Measure | Result | Reference |
| Male Long-Evans rats with maternal separation + acute water avoidance stress | Vehicle | - | Visceromotor Response (VMR) to Colorectal Distention (20-80 mmHg) | 42 ± 19% increase from baseline | [1][4] |
| Male Long-Evans rats with maternal separation + acute water avoidance stress | This compound | 20 mg/kg, s.c. | Visceromotor Response (VMR) to Colorectal Distention (20-80 mmHg) | Abolished stress-induced increase | [1][4] |
| Male Sprague-Dawley rats | Vehicle + Cortagine (CRF1 agonist) | - | Visceromotor Response (VMR) to Colorectal Distention | Increased VMR | [8] |
| Male Sprague-Dawley rats | URB597 (FAAH inhibitor) + Cortagine | 3 mg/kg, s.c. | Visceromotor Response (VMR) to Colorectal Distention | Attenuated cortagine-induced VMR increase | [8] |
Table 2: Effect of this compound on LPS-Induced Visceral Hypersensitivity in Mice
| Animal Model | Treatment Group | Dose & Route | Outcome Measure | Result | Reference |
| Mice | Vehicle + LPS (0.5 µ g/mouse , i.c.v.) | - | Abdominal Withdrawal Reflex (AWR) Score | Increased AWR score | [9] |
| Mice | This compound + LPS (0.5 µ g/mouse , i.c.v.) | 10 ng/mouse, i.c.v. | Abdominal Withdrawal Reflex (AWR) Score | Prevented LPS-induced increase in AWR score | [9] |
| Mice | Vehicle + LPS (0.5 µ g/mouse , i.c.v.) | - | Pain Threshold | Decreased pain threshold | [9] |
| Mice | This compound + LPS (0.5 µ g/mouse , i.c.v.) | 10 ng/mouse, i.c.v. | Pain Threshold | Prevented LPS-induced decrease in pain threshold | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods in the field.
Protocol 1: Water Avoidance Stress (WAS) Induced Visceral Hyperalgesia in Rats
This protocol describes the induction of psychological stress to elicit visceral hyperalgesia.
Materials:
-
Standard rat cages
-
Small platform (e.g., 8 x 8 x 10 cm)
-
Water
-
This compound
-
Vehicle control (e.g., saline)
-
Syringes and needles for administration
Procedure:
-
Acclimation: House male Wistar or Sprague-Dawley rats (200-250 g) in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Handling: Handle the rats for 5-10 minutes daily for 3 days leading up to the experiment to minimize handling stress.
-
Water Avoidance Stress:
-
Fill a standard rat cage with tap water (25°C) to a depth of approximately 1 cm.
-
Place a small platform in the center of the cage, ensuring the top of the platform is dry.
-
Place a single rat on the platform for 1 hour. The rat will be motivated to remain on the platform to avoid the water.
-
Control (sham) animals are placed on an identical platform in a dry cage for the same duration.[10]
-
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, subcutaneously) or vehicle control 30-60 minutes before the assessment of visceral sensitivity.[1][4]
-
Visceral Sensitivity Assessment: Proceed to Protocol 2 for the measurement of visceromotor response to colorectal distention.
Protocol 2: Colorectal Distention (CRD) and Visceromotor Response (VMR) Measurement in Rats
This protocol details the procedure for assessing visceral nociception.
Materials:
-
Colorectal distention balloon catheter (e.g., 4-5 cm long)
-
Pressure transducer and inflation device (barostat)
-
Electromyography (EMG) recording system
-
Fine-wire electrodes
-
Surgical instruments
-
Anesthetic (e.g., isoflurane)
-
Lubricant
Procedure:
-
Electrode Implantation:
-
Anesthetize the rat with isoflurane.
-
Implant fine-wire electrodes into the external oblique or rectus abdominis muscles to record the visceromotor response. The wires are tunneled subcutaneously and externalized at the back of the neck.
-
Allow the animal to recover for at least 3-4 days post-surgery.
-
-
Balloon Catheter Insertion:
-
On the day of the experiment, lightly anesthetize the rat.
-
Gently insert a lubricated, flexible balloon catheter into the colorectum, with the end of the balloon approximately 1-2 cm from the anus. Secure the catheter to the tail with tape.
-
Allow the rat to acclimate in a small, enclosed space for at least 30 minutes.
-
-
Colorectal Distention and VMR Recording:
-
Connect the catheter to a pressure transducer and inflation device.
-
Record baseline EMG activity for a defined period (e.g., 10 seconds).
-
Apply graded, phasic distentions of increasing pressure (e.g., 20, 40, 60, 80 mmHg). Each distention should last for a set duration (e.g., 20 seconds) with a sufficient inter-stimulus interval (e.g., 4 minutes).[8]
-
Continuously record EMG activity throughout the distention protocol.
-
-
Data Analysis:
-
The visceromotor response (VMR) is quantified by calculating the area under the curve (AUC) of the rectified EMG signal during the distention period and subtracting the baseline activity.
-
Compare the VMR across different treatment groups and distention pressures.
-
Protocol 3: Abdominal Withdrawal Reflex (AWR) Scoring in Mice
This protocol provides a semi-quantitative method for assessing visceral pain.
Materials:
-
Colorectal distention balloon catheter
-
Pressure transducer and inflation device
-
Observation chambers with a transparent floor
Procedure:
-
Balloon Catheter Insertion: Follow a similar procedure as described in Protocol 2, using a smaller catheter appropriate for mice.
-
Acclimation: Place the mouse in an individual observation chamber and allow it to acclimate for 30-60 minutes.
-
Colorectal Distention and AWR Scoring:
-
Apply graded distention pressures.
-
An observer, blinded to the treatment groups, scores the abdominal withdrawal reflex (AWR) based on a standardized scale.
-
AWR Scoring Scale:
-
0: No behavioral response.
-
1: Brief head movement at the onset of the stimulus, followed by immobility.
-
2: Contraction of the abdominal muscles.
-
3: Lifting of the abdomen off the platform.
-
4: Body arching and lifting of the pelvic structures.
-
-
-
Data Analysis: Compare the mean AWR scores at each distention pressure between the different treatment groups.
Conclusion
This compound is a well-validated and highly selective CRF1 receptor antagonist that serves as an indispensable tool for investigating the role of the CRF system in visceral pain. The protocols outlined in these application notes provide a framework for utilizing this compound in preclinical models of stress-induced visceral hypersensitivity. The robust and reproducible effects of this compound make it an excellent candidate for both mechanistic studies and the preclinical evaluation of novel analgesics targeting the CRF pathway for the treatment of functional gastrointestinal disorders and other conditions characterized by visceral pain.
References
- 1. In Vitro Characterization of the Electrophysiological Properties of Colonic Afferent Fibers in Rats [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CRF Receptor | DC Chemicals [dcchemicals.com]
- 7. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Water avoidance stress activates colonic myenteric neurons in female rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating NBI-35965 in Conditioned Place Preference Studies
These application notes provide a comprehensive overview and detailed protocols for utilizing NBI-35965, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in conditioned place preference (CPP) paradigms. This document is intended for researchers, scientists, and drug development professionals investigating the role of the CRF system in addiction, stress, and reward pathways.
Introduction
The conditioned place preference (CPP) paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs and other stimuli.[1] It relies on classical conditioning, where an animal learns to associate a specific environment with the effects of a substance. A preference for the drug-paired environment is interpreted as an indicator of the substance's rewarding effects.[1]
This compound is a potent and selective antagonist of the CRF1 receptor.[2][3][4] The corticotropin-releasing factor (CRF) system is a critical component of the body's response to stress and has been implicated in the negative affective states associated with drug withdrawal and relapse.[5][6][7][8][9] The dorsal raphe nucleus (DRN), a key source of serotonin in the brain, is rich in CRF receptors and is involved in both reward and aversion.[10][11][12][13] Therefore, investigating the effect of a CRF1 antagonist like this compound in the DRN within a CPP model can elucidate the role of stress-related pathways in drug-seeking behavior.
This document outlines a detailed protocol for a CPP study designed to investigate the effects of this compound on the reinstatement of morphine-induced CPP, a model for relapse.
Data Presentation
As no specific quantitative data for this compound in a published conditioned place preference study is publicly available, the following tables are illustrative examples of how data from such an experiment would be presented.
Table 1: Baseline and Post-Conditioning Place Preference Scores
| Group | Treatment | Pre-Conditioning Time in Paired Side (s) (Mean ± SEM) | Post-Conditioning Time in Paired Side (s) (Mean ± SEM) |
| 1 | Saline + Saline | 445 ± 25 | 450 ± 30 |
| 2 | Morphine + Saline | 450 ± 28 | 750 ± 40 |
| 3 | Morphine + this compound (Low Dose) | 440 ± 30 | 600 ± 35# |
| 4 | Morphine + this compound (High Dose) | 455 ± 22 | 475 ± 28# |
*p < 0.05 compared to Saline + Saline group #p < 0.05 compared to Morphine + Saline group
Table 2: Reinstatement of Conditioned Place Preference
| Group | Conditioning | Reinstatement Stressor | Treatment during Reinstatement | Time in Drug-Paired Side (s) (Mean ± SEM) |
| 1 | Morphine | Footshock | Vehicle (Intra-DRN) | 720 ± 50* |
| 2 | Morphine | Footshock | This compound (Low Dose, Intra-DRN) | 550 ± 45# |
| 3 | Morphine | Footshock | This compound (High Dose, Intra-DRN) | 460 ± 40# |
| 4 | Saline | Footshock | Vehicle (Intra-DRN) | 450 ± 35 |
*p < 0.05 compared to Saline group #p < 0.05 compared to Morphine + Vehicle group
Experimental Protocols
This protocol describes a three-phase CPP experiment: acquisition, extinction, and reinstatement.
Materials and Apparatus
-
Subjects: Male Wistar or Sprague-Dawley rats (250-300g)
-
Drugs:
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger outer chambers and a smaller, neutral central chamber.[14][15][18]
Experimental Workflow
Detailed Methodology
Phase 1: Pre-Conditioning (Baseline Preference)
-
Habituation: Allow rats to freely explore all three chambers of the CPP apparatus for 15 minutes for 2-3 days to reduce novelty-induced effects.
-
Baseline Preference Test: On the final day of habituation, record the time spent in each of the two large chambers for 15 minutes. The chamber in which the rat spends less time will be designated as the drug-paired chamber to counteract initial place preference (biased design). Animals showing a strong preference for one chamber (e.g., >80% of the time) should be excluded.
Phase 2: Acquisition of CPP
-
This phase consists of 8 conditioning sessions over 4 days (one morphine and one saline session per day).
-
Morphine Conditioning: On days 1, 3, 5, and 7, administer morphine (10 mg/kg, s.c.). Immediately place the rat in the drug-paired chamber for 30 minutes.
-
Saline Conditioning: On days 2, 4, 6, and 8, administer saline (1 ml/kg, s.c.). Immediately place the rat in the saline-paired chamber for 30 minutes.
-
To investigate the effect of this compound on the acquisition of CPP, administer this compound (or vehicle) 30 minutes prior to the morphine injection on conditioning days.
-
Post-Conditioning Test: The day after the last conditioning session, place the rat in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber compared to baseline indicates the acquisition of CPP.
Phase 3: Extinction
-
Following the acquisition of CPP, conduct daily extinction sessions.
-
Place the rats in the CPP apparatus for 15 minutes daily with no drug administration.
-
Continue extinction sessions until there is no significant difference in the time spent between the two chambers.
Phase 4: Reinstatement
-
After extinction, induce reinstatement of morphine-seeking behavior using a stressor (e.g., mild footshock).
-
Administer this compound or vehicle (either systemically or via intra-DRN microinjection) 30 minutes prior to the stressor.
-
Immediately after the stressor, place the rat in the central chamber of the CPP apparatus and record the time spent in each chamber for 15 minutes.
-
A significant increase in the time spent in the drug-paired chamber in the vehicle-treated group indicates stress-induced reinstatement. A reduction in this time in the this compound-treated group would suggest that CRF1 receptor antagonism can block stress-induced relapse.
Signaling Pathway
The rewarding effects of opioids like morphine are primarily mediated by the mesolimbic dopamine system. Stress, through the release of CRF, can modulate this circuitry and contribute to relapse. This compound, by blocking CRF1 receptors, is hypothesized to interfere with this stress-induced modulation.
References
- 1. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NBI 35965 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 5. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addiction and corticotropin-releasing hormone type 1 receptor antagonist medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Corticotropin-Releasing Factor in Drug Addiction: Potential for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Corticotropin Releasing Factor: A Key Role in the Neurobiology of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corticotropin-releasing factor 1 and 2 receptors in the dorsal raphé differentially affect serotonin release in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of dorsal raphe nucleus neuropeptides in reward and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corticotropin-releasing Factor in the Dorsal Raphe Nucleus: Linking Stress Coping and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dorsal Raphe Nucleus Serotoninergic Neurons Mediate Morphine Rewarding Effect and Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 15. scispace.com [scispace.com]
- 16. brieflands.com [brieflands.com]
- 17. Disruption of morphine conditioned place preference by delta-2-opioid receptor antagonist: Study of mu- and delta-opioid receptor expression at the synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Administration of NBI-35965
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-35965 is a selective and potent antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3] It is a valuable tool for investigating the role of the CRF system in various physiological and pathological processes, including stress, anxiety, depression, and visceral pain.[1][2][4][5] Intracerebroventricular (ICV) administration allows for the direct delivery of this compound to the central nervous system (CNS), bypassing the blood-brain barrier and enabling the study of its central effects.[6][7] These application notes provide a comprehensive overview of the protocols for ICV administration of this compound in rodent models, along with its known pharmacological properties.
Quantitative Data Summary
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | ~4 nM | Human CRF1 Receptor | [1][2] |
| Functional Antagonism (pIC50) | 7.1 (vs. CRF-induced ACTH release) | in vivo | [1] |
| Functional Antagonism (pIC50) | 6.9 (vs. stress-induced ACTH release) | in vivo | [1] |
| Receptor Selectivity | No binding affinity for CRF2 | [1][2] |
Table 2: Pharmacokinetic Properties of this compound (Oral Administration in Rats)
| Parameter | Value | Dose | Reference |
| Volume of Distribution (Vd) | 17.8 L/kg | 10 mg/kg | [1] |
| Plasma Clearance (CL) | 17 mL/min/kg | 10 mg/kg | [1] |
| Half-life (t1/2) | 12 h | 10 mg/kg | [1] |
| Oral Bioavailability | 34% | 10 mg/kg | [1] |
| Time to Maximum Plasma Concentration (Tmax) | 1 h | 10 mg/kg | [1] |
| Maximum Plasma Concentration (Cmax) | 560 ng/mL | 10 mg/kg | [1] |
| Maximum Brain Concentration | 700 ng/g | 10 mg/kg | [1] |
Signaling Pathway
This compound acts as a competitive antagonist at the CRF1 receptor, a G-protein coupled receptor (GPCR). In response to stress, Corticotropin-Releasing Factor (CRF) is released and binds to CRF1 receptors, initiating a signaling cascade that primarily involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This signaling pathway ultimately leads to the physiological and behavioral responses associated with stress. This compound blocks the binding of CRF to the CRF1 receptor, thereby inhibiting this downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Corticotropin releasing factor and drug seeking in substance use disorders: Preclinical evidence and translational limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracerebroventricular administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracerebroventricular drug administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Characterization of NBI-35965 for Corticotropin-Releasing Factor 1 (CRF1) Receptor Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
NBI-35965 is a potent, selective, and orally active antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] CRF1 is a G protein-coupled receptor that plays a crucial role in mediating endocrine, autonomic, and behavioral responses to stress.[3][4] Antagonism of this receptor is a key therapeutic strategy for stress-related disorders such as anxiety and depression.[5][6] These application notes provide detailed protocols for in vitro assays essential for characterizing the binding affinity and functional activity of this compound at the human CRF1 receptor.
Quantitative Data Summary: this compound In Vitro Profile
The following table summarizes the key in vitro pharmacological data for this compound, highlighting its high affinity and selectivity for the CRF1 receptor over the CRF2 receptor.
| Parameter | Receptor | Value | Notes |
| Binding Affinity (Ki) | CRF1 | 4 nM | Demonstrates high-affinity binding.[1][2][7] |
| CRF2 | > 10,000 nM | Indicates high selectivity for CRF1 over CRF2.[8] | |
| Binding Affinity (pKi) | CRF1 | 8.5 | Logarithmic scale representation of Ki.[1][2] |
| Functional Activity (pIC50) | CRF1 | 7.1 | Inhibition of cAMP accumulation.[8] |
| CRF1 | 6.9 | Inhibition of adrenocorticotropic hormone (ACTH) production.[8] |
CRF1 Receptor Signaling Pathway
The CRF1 receptor is a Class B G protein-coupled receptor (GPCR).[4] Upon binding of an agonist like CRF, the receptor primarily couples to the Gs alpha subunit of the G protein complex. This activates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[3][4] this compound acts as an antagonist, blocking this signaling cascade.
Experimental Protocols
Protocol 1: CRF1 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the human CRF1 receptor. The assay measures the ability of the test compound to displace a radiolabeled ligand from the receptor.
Methodology:
-
Preparation of Reagents:
-
Cell Membranes: Use membranes prepared from a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human CRF1 receptor.
-
Radioligand: A suitable radioligand is [¹²⁵I]sauvagine. The final concentration should be at or near its dissociation constant (Kd), typically around 0.075-0.12 nM.[9]
-
Test Compound: Prepare a serial dilution of this compound hydrochloride in assay buffer.
-
Assay Buffer: DPBS supplemented with 10mM MgCl₂, 2mM EGTA, and protease inhibitors.
-
Non-specific Binding Control: A high concentration (e.g., 0.5 µM) of a non-labeled CRF agonist like sauvagine is used to determine non-specific binding.[9]
-
-
Assay Procedure:
-
Filtration and Measurement:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, separating the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Allow the filters to dry, then add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Construct a competition curve by plotting the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: CRF1 cAMP Functional Assay
This protocol measures the ability of this compound to function as an antagonist by inhibiting agonist-stimulated cAMP production in whole cells.
Methodology:
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably transfected with the human CRF1 receptor gene in appropriate growth medium.
-
Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound for a defined period.
-
Stimulation: Add a CRF agonist (e.g., sauvagine or ovine CRF) at a concentration that elicits ~80% of the maximal response (EC₈₀).[11]
-
Incubate for 30 minutes at 37°C to allow for cAMP production.[11]
-
-
cAMP Measurement:
-
Terminate the stimulation by lysing the cells.
-
Measure the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA. These kits typically provide all necessary detection reagents.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the log concentration of this compound.
-
Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the agonist-stimulated cAMP response.
-
The pIC₅₀ is the negative logarithm of the IC₅₀ value. This compound has been shown to inhibit the stimulation of cAMP induced by sauvagine in CRF1 transfected cells.[1][7]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 4. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NBI 35965 hydrochloride | CRF1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. ovid.com [ovid.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Behavioral Pharmacology of NBI-35965: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-35965 is a selective and orally active antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1] As a brain-penetrant small molecule, it has been investigated for its potential therapeutic effects in stress-related disorders. This document provides a summary of the behavioral pharmacology of this compound, including its mechanism of action, and detailed protocols for key behavioral assays used to characterize its effects.
Mechanism of Action
This compound exhibits high binding affinity for the CRF1 receptor, with a Ki value of approximately 4 nM, and shows no significant affinity for the CRF2 receptor.[1] The primary mechanism of action of this compound involves the blockade of CRF1 receptors, which are Gs-protein coupled receptors. Activation of CRF1 receptors by corticotropin-releasing factor (CRF) typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound has been shown to inhibit sauvagine-induced cAMP stimulation in cells transfected with the CRF1 receptor.[1] By antagonizing the CRF1 receptor, this compound mitigates the physiological and behavioral consequences of excessive CRF signaling, which is often associated with stress responses.
Signaling Pathway
The signaling pathway of the CRF1 receptor and the antagonistic action of this compound are depicted in the following diagram.
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacological and behavioral effects of this compound.
Table 1: In Vitro Pharmacological Data
| Parameter | Value | Reference |
| CRF1 Receptor Binding Affinity (Ki) | ~4 nM | [1] |
| CRF2 Receptor Binding Affinity | No significant affinity | [1] |
| Inhibition of Sauvagine-induced cAMP stimulation | Yes | [1] |
Table 2: In Vivo Pharmacokinetic Data in Rats
| Parameter | Route | Dose | Value | Reference |
| Oral Bioavailability | p.o. | 10 mg/kg | 34% | Neurocrine Biosciences, data on file |
| Plasma Clearance | i.v. | 10 mg/kg | 17 mL/min/kg | Neurocrine Biosciences, data on file |
| Volume of Distribution | i.v. | 10 mg/kg | 17.8 L/kg | Neurocrine Biosciences, data on file |
| Half-life | i.v. | 10 mg/kg | 12 hours | Neurocrine Biosciences, data on file |
| Peak Plasma Concentration (Cmax) | p.o. | 10 mg/kg | 560 ng/mL | Neurocrine Biosciences, data on file |
| Time to Peak Plasma Concentration (Tmax) | p.o. | 10 mg/kg | 1 hour | Neurocrine Biosciences, data on file |
| Brain Penetration (Cmax) | p.o. | 10 mg/kg | 700 ng/g | Neurocrine Biosciences, data on file |
Table 3: In Vivo Behavioral Data in Rats
| Behavioral Model | Stressor | This compound Dose & Route | Effect | Reference |
| Visceromotor Response to Colorectal Distention | Water Avoidance Stress | 20 mg/kg s.c. | Abolished the 42% increase in visceromotor response. | [1] |
| Distal Colonic Transit Time | Intravenous CRF | 10 mg/kg p.o. or s.c. | Completely blocked the 81% shortening of transit time. | [1] |
| Defecation | Water Avoidance Stress | 20 mg/kg s.c. | Significantly reduced stress-induced defecation. | [1] |
Experimental Protocols
Anxiolytic Activity: Elevated Plus Maze (EPM)
The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
-
Experimental animals (rats or mice).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneally, orally) at a specified time before the test (e.g., 30-60 minutes).
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Recording: Record the animal's behavior for a 5-minute session using the video camera and tracking software.
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.
Anxiolytic Activity: Light-Dark Box Test
The light-dark box test is another common assay for assessing anxiety-like behavior. It is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.
Materials:
-
Light-dark box apparatus (a box divided into a large, illuminated compartment and a small, dark compartment with an opening between them).
-
Video camera and tracking software.
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
-
Experimental animals (rats or mice).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route.
-
Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Data Recording: Record the animal's behavior for a 10-minute session.
-
Parameters Measured:
-
Latency to enter the dark compartment.
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
-
Data Analysis: An anxiolytic effect is suggested by an increase in the time spent in the light compartment and the number of transitions.
Stress-Induced Visceral Hypersensitivity: Colorectal Distention (CRD) Model
This model is used to assess visceral pain and the effects of compounds on stress-induced visceral hyperalgesia.
Materials:
-
Colorectal distention apparatus (a pressure-controlled balloon catheter).
-
Electromyography (EMG) recording equipment (optional, for quantitative assessment of visceromotor response).
-
Stress-inducing apparatus (e.g., a platform for water avoidance stress).
-
This compound solution and vehicle control.
-
Experimental animals (rats).
Procedure:
-
Animal Preparation: Surgically implant EMG electrodes into the abdominal musculature for quantitative measurement of the visceromotor response (optional). Allow for recovery.
-
Stress Induction: Expose the animals to a stressor, such as water avoidance stress (placing the rat on a small platform in a pool of water) for a defined period (e.g., 1 hour).
-
Drug Administration: Administer this compound or vehicle control before or after the stressor, depending on the experimental design.
-
Colorectal Distention:
-
Gently insert the balloon catheter into the colorectum.
-
Inflate the balloon to various pressures in a graded manner (e.g., 20, 40, 60, 80 mmHg).
-
Record the visceromotor response (abdominal contractions) either visually (using a scoring system) or via EMG.
-
-
Data Analysis: A reduction in the visceromotor response at different distention pressures in the this compound-treated group compared to the vehicle-treated, stressed group indicates an amelioration of visceral hyperalgesia.
Stress-Induced Reinstatement of Drug-Seeking Behavior
This model is used to study the role of stress in relapse to drug use.
Materials:
-
Operant conditioning chambers equipped with levers and infusion pumps.
-
Drug of abuse (e.g., cocaine, heroin).
-
Stressor apparatus (e.g., electric footshock grid).
-
This compound solution and vehicle control.
-
Experimental animals (rats).
Procedure:
-
Drug Self-Administration Training: Train rats to self-administer a drug by pressing a lever, which delivers an intravenous infusion of the drug.
-
Extinction: After stable self-administration is achieved, replace the drug with saline. Lever pressing will gradually decrease (extinguish) as it is no longer reinforced.
-
Reinstatement Test:
-
Administer this compound or vehicle control.
-
Expose the rats to a brief, intermittent footshock stressor immediately before placing them back in the operant chambers.
-
Record the number of presses on the previously active (drug-paired) lever and the inactive lever for a session (e.g., 2 hours). Lever presses are not reinforced with the drug during this phase.
-
-
Data Analysis: A significant reduction in the number of active lever presses in the this compound-treated group compared to the vehicle-treated group indicates that the compound attenuates stress-induced reinstatement of drug-seeking behavior.
Conclusion
This compound is a potent and selective CRF1 receptor antagonist with clear anxiolytic-like and anti-stress effects in preclinical models. Its ability to penetrate the brain and its favorable pharmacokinetic profile in rats make it a valuable research tool for investigating the role of the CRF system in various behavioral and physiological processes. The protocols outlined in this document provide a framework for further investigation into the behavioral pharmacology of this compound and other CRF1 receptor antagonists. Further research is warranted to obtain more detailed dose-response data in a wider range of behavioral paradigms.
References
Application Notes and Protocols for NBI-35965 in the Elevated Plus Maze Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-35965 is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF system plays a critical role in the neuroendocrine and behavioral responses to stress.[2][3] Dysregulation of this system has been implicated in the pathophysiology of anxiety and depressive disorders.[2][4] As a CRF1 antagonist, this compound is a promising compound for the development of novel anxiolytic therapies.[1][5]
The elevated plus maze (EPM) is a widely used and validated behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces, creating a conflict between the drive to explore a novel environment and the fear of open areas. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze. This document provides a detailed protocol for evaluating the anxiolytic effects of this compound using the elevated plus maze.
Signaling Pathway of CRF1 Receptor Antagonism
Corticotropin-Releasing Factor (CRF) is a key mediator of the stress response. When released, CRF binds to CRF1 receptors, initiating a signaling cascade that leads to physiological and behavioral manifestations of stress and anxiety. This compound, as a selective CRF1 antagonist, blocks this initial step, thereby mitigating the downstream effects of CRF.
Figure 1: Simplified signaling pathway of CRF1 receptor antagonism by this compound.
Experimental Protocol: Elevated Plus Maze
This protocol is designed to assess the anxiolytic properties of this compound in rodents.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, distilled water, or a specific vehicle solution appropriate for this compound)
-
Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Elevated Plus Maze apparatus
-
Video recording and tracking system
-
Standard animal cages
-
Appropriate consumables (syringes, needles, etc.)
Apparatus:
The elevated plus maze consists of four arms arranged in the shape of a plus sign, elevated from the floor. Two opposite arms are enclosed by high walls (closed arms), while the other two are open.
Procedure:
-
Animal Acclimation: House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment. Handle the animals for a few minutes each day for 3-5 days leading up to the test to reduce handling stress.
-
Drug Preparation and Administration: Dissolve this compound in the appropriate vehicle to the desired concentrations. Administer this compound via the chosen route (e.g., intraperitoneal injection, oral gavage) at a specified time before the test (e.g., 30-60 minutes). A vehicle-only group should be included as a control.
-
Experimental Session:
-
Transport each animal individually to the testing room and allow it to acclimate for at least 30 minutes.
-
Place the animal in the center of the elevated plus maze, facing an open arm.
-
Start the video recording and tracking system and allow the animal to explore the maze for a 5-minute session.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with a 70% ethanol solution between each trial to remove any olfactory cues.
-
-
Data Collection: The video tracking system should record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Data Analysis:
The primary measures of anxiety are the percentage of time spent in the open arms [(Time in open arms) / (Time in open arms + Time in closed arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100. An increase in these measures is indicative of an anxiolytic effect. Total arm entries and total distance traveled can be used to assess general locomotor activity. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the different treatment groups.
Experimental Workflow
The following diagram outlines the key steps in conducting the elevated plus maze experiment with this compound.
Figure 2: Experimental workflow for the this compound elevated plus maze protocol.
Data Presentation
| Treatment Group | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 25.4 ± 3.1 | 30.2 ± 4.5 | 15.2 ± 1.8 |
| CRF (1.0 nmol) | 10.1 ± 2.5 | 12.5 ± 3.0 | 14.8 ± 2.0 |
| CRF + CP-154,526 (1.0 nmol) | 23.8 ± 4.0# | 28.9 ± 5.1# | 15.5 ± 1.9 |
*p < 0.05 compared to Vehicle group. #p < 0.05 compared to CRF group.
Note: This table is for illustrative purposes and demonstrates how a CRF1 antagonist can reverse the anxiogenic effects of CRF administration. A similar pattern of results would be expected with systemic administration of this compound in a standard EPM procedure, where this compound would likely increase the percentage of time in open arms and open arm entries compared to a vehicle control group, especially in stressed animals.
Conclusion
The protocol described in these application notes provides a robust framework for evaluating the anxiolytic potential of the CRF1 receptor antagonist this compound. By following this detailed methodology, researchers can generate reliable and reproducible data to further characterize the behavioral pharmacology of this compound. The provided diagrams and illustrative data offer a comprehensive guide for the design, execution, and interpretation of these critical preclinical experiments in the field of anxiolytic drug development.
References
- 1. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 2. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of corticotrophin releasing factor (CRF) and handling stress on behavior in the elevated plus-maze test of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of CRF1 antagonists for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereotaxic Injection of NBI-35965 into the Amygdala
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the stereotaxic injection of NBI-35965, a selective corticotropin-releasing factor receptor 1 (CRF1) antagonist, into the amygdala of rodent models. This document includes detailed protocols for drug preparation, stereotaxic surgery, and post-operative care, as well as a summary of relevant quantitative data and a depiction of the associated signaling pathway and experimental workflow.
Introduction to this compound and its Target
This compound is a potent and selective antagonist of the CRF1 receptor, with a Ki value of approximately 4 nM, and it shows no significant affinity for the CRF2 receptor.[1][2] By blocking the CRF1 receptor, this compound can attenuate the physiological and behavioral responses to stress. The amygdala, a key brain region in processing fear and anxiety, has a high expression of CRF1 receptors, making it a critical target for investigating the anxiolytic potential of compounds like this compound.[3] Stereotaxic injection allows for the direct and localized administration of this compound into the amygdala, enabling precise investigation of its effects on neural circuits and behavior.
Data Presentation
The following tables summarize quantitative data relevant to the stereotaxic injection of this compound and similar CRF1 antagonists into the amygdala.
Table 1: this compound Injection Parameters
| Parameter | Value | Species | Brain Region | Reference |
| Concentration | 13 µg/mL (30 pmol/0.3 µL) | Mouse | Lateral Hypothalamus (proximal to amygdala) | [4] |
| Vehicle | Sterile H₂O | Mouse | Lateral Hypothalamus | [4] |
| Injection Volume | 0.3 µL per side | Mouse | Lateral Hypothalamus | [4] |
| Infusion Rate | 0.10 µL/min | Mouse | Lateral Hypothalamus | [4] |
Table 2: Stereotaxic Coordinates for Amygdala Injection (from Bregma)
| Species | Amygdala Subregion | Antero-posterior (AP) | Medio-lateral (ML) | Dorso-ventral (DV) | Reference |
| Mouse | Basolateral (BLA) | -1.22 mm | ±3.01 mm | -4.70 mm | [5] |
| Mouse | Central (CeA) | -1.05 mm | ±2.5 mm | -4.64 mm | [5] |
| Rat | Central (CeA) | -2.5 mm | ±4.2 mm | -7.0 mm (from dura) | [3] |
Table 3: Behavioral Effects of Intra-Amygdala CRF1 Antagonism
| Antagonist | Species | Behavioral Test | Effect | Reference |
| NBI27914 | Rat | Elevated Plus Maze | Increased open arm preference in arthritis pain model | [6] |
| Antalarmin | Mouse | Binge-Like Ethanol Consumption | Attenuated ethanol consumption when injected into CeA, but not BLA | [7] |
| R121919 (chronic systemic) | Rat | Defensive Withdrawal | Increased time in open field | [3] |
| This compound (into LH) | Mouse | Binge-Like Ethanol Consumption | Reduced ethanol intake in males | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Reconstitution : this compound hydrochloride is soluble in sterile water.[4] Prepare a stock solution by dissolving the compound in sterile water to a desired concentration. For example, a concentration of 13 µg/mL has been previously used.[4]
-
Storage : Store the solid compound desiccated at room temperature.[8][9] Once reconstituted, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, aliquot the solution and store at -20°C for up to one month, though fresh preparation is ideal.[10]
-
Final Dilution : On the day of surgery, thaw an aliquot of the stock solution (if applicable) and dilute it to the final working concentration with sterile water. Ensure the final solution is clear and free of precipitation.
Protocol 2: Stereotaxic Injection of this compound into the Amygdala
This protocol is a synthesis of best practices for stereotaxic surgery in rodents.[11][12][13]
-
Animal Preparation and Anesthesia :
-
Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).[5]
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Administer a pre-operative analgesic as per your institution's guidelines.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[14]
-
Shave the fur from the scalp and clean the area with alternating scrubs of povidone-iodine and 70% ethanol.[12]
-
-
Stereotaxic Frame Mounting :
-
Secure the animal in a stereotaxic frame, ensuring the head is level by aligning the bregma and lambda landmarks in the same horizontal plane.[11]
-
-
Craniotomy :
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and use the stereotaxic coordinates from Table 2 to locate the target injection site for the amygdala.
-
Drill a small burr hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.
-
-
Microinjection :
-
Lower a microinjection cannula (e.g., a 33-gauge needle attached to a Hamilton syringe) through the burr hole to the predetermined dorso-ventral (DV) coordinate for the amygdala.
-
Infuse this compound solution at a slow and controlled rate (e.g., 0.1 µL/min) using a microinjection pump.[4]
-
After the infusion is complete, leave the needle in place for an additional 1-2 minutes to allow for diffusion and to minimize backflow upon retraction.[4]
-
Slowly withdraw the injection cannula.
-
-
Closure and Post-operative Care :
-
Suture or apply surgical clips to close the scalp incision.
-
Administer post-operative analgesics as required.[15]
-
Place the animal in a clean, warm cage for recovery.[4] Monitor the animal until it is fully ambulatory.
-
Provide easy access to food and water.[15]
-
Monitor the animal daily for at least 3-5 days for any signs of pain, distress, or infection at the surgical site.[4]
-
Mandatory Visualizations
Caption: CRF1 Receptor Signaling Pathway in the Amygdala.
Caption: Experimental Workflow for Intra-Amygdala this compound Injection.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applying Stereotactic Injection Technique to Study Genetic Effects on Animal Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
- 5. researchgate.net [researchgate.net]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. NBI 35965 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
- 11. dsv.ulaval.ca [dsv.ulaval.ca]
- 12. research.ucsb.edu [research.ucsb.edu]
- 13. Stereotaxic intracranial virus injection in mice [protocols.io]
- 14. Surgery: Rodent | Office of Research [bu.edu]
- 15. olac.berkeley.edu [olac.berkeley.edu]
Troubleshooting & Optimization
NBI-35965 Technical Support Center: Solubility and Vehicle Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and vehicle preparation of NBI-35965. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Solubility Data
This compound is available as a hydrochloride salt, which influences its solubility characteristics. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| Water | 100 | 43.78 | |
| DMSO | 100 | 43.78 |
Note: The molecular weight of this compound hydrochloride is 437.79 g/mol . Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis when preparing solutions.
Vehicle Preparation Protocols for In Vivo Studies
The selection of an appropriate vehicle is critical for the successful administration of this compound in animal models. Below are examples of vehicles that have been used in published studies.
| Administration Route | Vehicle Composition | Preparation Notes | Reference |
| Oral (gavage) | 5% D-mannitol in water | Dissolve D-mannitol in water before adding this compound. | [1] |
| Oral (gavage) | 0.5% Carboxymethylcellulose sodium (CMC Na) in water | To prepare a 0.5% CMC Na solution, dissolve 0.5 g of CMC Na in 100 mL of ddH₂O. Then, add the powdered this compound to the desired concentration to form a suspension. | [1] |
| Intravenous (i.v.) / Subcutaneous (s.c.) | Saline (0.9% NaCl) | Prepare saline by dissolving 0.9 g of sodium chloride in 100 mL of ddH₂O. This compound hydrochloride's water solubility makes saline a suitable vehicle for parenteral routes. | [1] |
| Co-solvent System (e.g., for injection) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | First, dissolve this compound in DMSO. Then, add PEG300 and mix until clear. Add Tween 80 and mix. Finally, add saline to the final volume. | [1] |
| Lipid-based Vehicle (e.g., for injection) | 10% DMSO, 90% Corn Oil | Dissolve this compound in DMSO first. Then, add the corn oil and mix thoroughly to create a clear solution or a uniform suspension. | [1] |
Troubleshooting Guide
This section addresses common issues that may arise when handling this compound.
Issue 1: Compound precipitates out of aqueous solution.
-
Question: I dissolved this compound hydrochloride in water, but it crashed out when I added it to my phosphate-buffered saline (PBS) at physiological pH. What happened?
-
Answer: this compound is a hydrochloride salt and is described as "water-soluble," which typically implies good solubility at acidic pH.[2] When the pH of the solution is raised, for example, by adding it to a neutral or alkaline buffer like PBS (pH 7.4), the compound may convert to its free base form, which is likely less soluble, causing it to precipitate.
-
Solution 1: pH Adjustment. Check the pH of your final solution. If it is neutral or basic, consider lowering the pH with a small amount of dilute HCl to keep the compound protonated and soluble.
-
Solution 2: Use a Co-solvent System. For in vitro assays in buffered media, consider preparing a concentrated stock solution in DMSO and then diluting it into your assay medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your experimental system.
-
Solution 3: Use a Different Vehicle. For in vivo studies, if direct dissolution in saline is problematic, consider using one of the co-solvent or suspension formulations listed in the vehicle preparation table.
-
Issue 2: Difficulty achieving a high concentration in a non-DMSO solvent for in vivo studies.
-
Question: I need to administer a high dose of this compound, but I'm having trouble dissolving it in saline at the required concentration.
-
Answer: While this compound hydrochloride is soluble in water, achieving very high concentrations may be challenging.
-
Solution 1: Gentle Warming and Sonication. Gentle warming (e.g., to 37°C) and brief sonication can help to increase the rate of dissolution. However, be cautious about the stability of the compound at elevated temperatures for extended periods.
-
Solution 2: Co-solvent Formulations. For high-concentration dosing, using a co-solvent system is often necessary. The formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline is designed for poorly soluble compounds.[1]
-
Solution 3: Suspension. If a true solution is not required, you can prepare a micronized suspension in a vehicle like 0.5% CMC Na. Ensure the suspension is uniform before each administration.[1]
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions? A1: The powdered form of this compound hydrochloride should be stored desiccated at room temperature. For stock solutions, it is recommended to store them at -20°C or -80°C. In solvent, the stability is generally cited as 1 month at -20°C and 6 months at -80°C.[1]
Q2: Is this compound cell-permeable? A2: Yes, this compound is described as orally active and brain-penetrant, which indicates that it can cross cell membranes.[3]
Q3: What is the mechanism of action of this compound? A3: this compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[2] It has a high affinity for CRF1 (Ki of approximately 4 nM) and very low affinity for CRF2 (Ki > 10,000 nM). By blocking the CRF1 receptor, it inhibits downstream signaling pathways, such as cAMP accumulation and the production of adrenocorticotropic hormone (ACTH).
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating key experimental workflows and the relevant signaling pathway for this compound.
Caption: Decision workflow for this compound vehicle preparation.
Caption: Simplified CRF1 receptor signaling pathway showing the inhibitory action of this compound.
References
- 1. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 2. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbi 35965 — TargetMol Chemicals [targetmol.com]
Technical Support Center: Optimizing NBI-35965 Delivery for Brain Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the delivery of NBI-35965 to the brain.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the delivery of this compound across the blood-brain barrier (BBB).
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist.[1] It functions by blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor, thereby modulating the body's response to stress.[1][2]
Q2: What are the known physicochemical properties of this compound?
This compound hydrochloride is a water-soluble compound.[1] Its molecular weight is 437.79 g/mol , and its formula is C21H22Cl2N4·HCl. Key properties are summarized in the table below.
Q3: Has this compound been shown to cross the blood-brain barrier?
Yes, preclinical studies in rats have demonstrated that this compound is orally active and brain penetrant.[3] Following oral administration, it has been shown to occupy brain CRF1 receptors.[1]
Q4: What are the primary challenges in delivering CRF1 receptor antagonists to the brain?
While this compound has shown brain penetrance, the development of CRF1 antagonists for central nervous system (CNS) disorders has faced challenges.[4][5] Prototypical CRF1 antagonists are often highly lipophilic, which can lead to poor solubility and pharmacokinetic properties.[5] Achieving sufficient brain exposure to exert therapeutic effects while minimizing off-target effects is a key challenge.
Q5: What in vitro models are suitable for assessing the BBB permeability of this compound?
Several in vitro models can be used to assess BBB permeability. These range from simple artificial membrane assays to more complex cell-based models.[6][7][8] Common models include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): Useful for assessing passive diffusion.[7]
-
Cell-based Transwell models: These utilize brain endothelial cells, often in co-culture with astrocytes and pericytes, to mimic the BBB.[6][9]
Q6: What in vivo methods can be used to quantify the brain penetration of this compound?
In vivo techniques provide a more comprehensive assessment of brain penetration by accounting for physiological factors.[10] Standard methods include:
-
Brain-to-Plasma Concentration Ratio (Kp): Determined by measuring the concentration of this compound in brain homogenate and plasma at various time points after administration.[10]
-
In Vivo Microdialysis: Allows for the measurement of unbound drug concentrations in the brain extracellular fluid.
-
Receptor Occupancy Studies: Techniques like ex vivo autoradiography can be used to demonstrate that this compound is engaging its target in the brain.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound brain penetration.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or inconsistent brain-to-plasma ratio (Kp) in vivo. | Poor oral bioavailability. | Although this compound is reported to be orally active, formulation can impact absorption. Consider using a formulation vehicle known to enhance solubility and absorption, such as 5% mannitol-d in water.[3] |
| Efflux transporter activity. | The blood-brain barrier expresses efflux transporters like P-glycoprotein (P-gp) that can actively pump drugs out of the brain.[11] Co-administration with a known P-gp inhibitor in preclinical models can help determine if this compound is a substrate. | |
| High plasma protein binding. | A high degree of binding to plasma proteins can limit the free fraction of the drug available to cross the BBB. Measure the plasma protein binding of this compound in the species being studied. | |
| Low apparent permeability (Papp) in in vitro Transwell assays. | Poor passive diffusion. | While this compound is water-soluble, its passive permeability may be limited. Ensure the in vitro model is properly validated with compounds of known high and low permeability. |
| Efflux in the in vitro model. | The cell lines used in Transwell assays can express efflux transporters. Use cell lines with known transporter expression profiles or employ transporter inhibitors to investigate this possibility. | |
| Compromised integrity of the cell monolayer. | A leaky cell monolayer will give artificially high permeability values. Regularly measure the transendothelial electrical resistance (TEER) to ensure barrier integrity. | |
| Difficulty in quantifying this compound in brain tissue. | Insufficient assay sensitivity. | Develop and validate a sensitive bioanalytical method, such as LC-MS/MS, for the quantification of this compound in brain homogenate and plasma. |
| Inadequate tissue processing. | Ensure complete homogenization of the brain tissue to release the drug. Optimize the extraction procedure to maximize recovery. | |
| Contamination from blood in the brain vasculature. | Perfuse animals with saline or PBS before brain collection to remove residual blood, which can artificially inflate brain concentration measurements. |
Data Summary Tables
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 437.79 g/mol | |
| Molecular Formula | C21H22Cl2N4·HCl | |
| Solubility | Soluble to 100 mM in water and DMSO | |
| CRF1 Receptor Binding Affinity (Ki) | 4 nM | [3][12] |
| CRF2 Receptor Binding Affinity (Ki) | > 10,000 nM | |
| Oral Bioavailability (rat) | 34% | [3][13] |
| Plasma Half-life (rat) | 12 hours | [3][13] |
| Mean Max. Plasma Conc. (rat, 10 mg/kg) | 560 ng/mL | [3][13] |
| Mean Max. Brain Conc. (rat, 10 mg/kg) | 700 ng/g | [3][13] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assessment using a Transwell Model
This protocol describes a method for evaluating the permeability of this compound across a cell-based in vitro model of the blood-brain barrier.
Materials:
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Brain microvascular endothelial cells (e.g., hCMEC/D3)
-
Co-culture cells (e.g., primary astrocytes or pericytes, optional)
-
Cell culture medium and supplements
-
This compound
-
Lucifer yellow or other low-permeability marker
-
Analytical equipment for quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding:
-
If using a co-culture model, seed the astrocytes or pericytes on the bottom of the companion plate.
-
Seed the brain endothelial cells on the apical side of the Transwell insert.
-
-
Monolayer Formation and Verification:
-
Culture the cells until a confluent monolayer is formed.
-
Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cells with transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add this compound to the apical (donor) chamber.
-
At specified time points, collect samples from the basolateral (receiver) chamber.
-
At the end of the experiment, collect a sample from the donor chamber.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Protocol 2: In Vivo Assessment of Brain Penetration in Rodents
This protocol outlines a procedure for determining the brain-to-plasma concentration ratio of this compound in rodents.
Materials:
-
This compound
-
Dosing vehicle (e.g., 5% mannitol-d in water)
-
Rodents (e.g., male Sprague-Dawley rats)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized tubes)
-
Saline or PBS for perfusion
-
Homogenizer
-
Analytical equipment for quantification (e.g., LC-MS/MS)
Methodology:
-
Dosing:
-
Administer this compound to the animals at the desired dose and route (e.g., oral gavage).
-
-
Sample Collection:
-
At predetermined time points after dosing, anesthetize the animals.
-
Collect a blood sample via cardiac puncture into a heparinized tube.
-
Perform transcardial perfusion with cold saline or PBS to remove blood from the brain.
-
Excise the brain.
-
-
Sample Processing:
-
Centrifuge the blood sample to obtain plasma.
-
Weigh the brain and homogenize it in a suitable buffer.
-
-
Quantification:
-
Analyze the concentration of this compound in the plasma and brain homogenate using a validated analytical method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of this compound in the brain (ng/g) by its concentration in the plasma (ng/mL).
-
Visualizations
Caption: Simplified CRF1 receptor signaling pathway.
Caption: Workflow for assessing brain penetration.
Caption: Troubleshooting low brain uptake.
References
- 1. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the CRF1 receptor influences the activity of antidepressant drugs in the forced swim test in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 4. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of CRF1 antagonists for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hopping the Hurdle: Strategies to Enhance the Molecular Delivery to the Brain through the Blood–Brain Barrier [mdpi.com]
- 12. This compound|CAS 268546-19-6|DC Chemicals [dcchemicals.com]
- 13. medchemexpress.com [medchemexpress.com]
NBI-35965 Solution Stability for Long-Term Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing NBI-35965 in long-term experiments, ensuring the stability of the compound in solution is critical for reproducible and reliable results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the solution stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound stock solutions?
A1: this compound hydrochloride is soluble in both water and DMSO up to 100 mM. For long-term storage, it is recommended to prepare stock solutions in DMSO and store them in tightly sealed aliquots at -20°C or -80°C.[1] Repeated freeze-thaw cycles should be avoided.[1]
Q2: How long can I store this compound stock solutions in DMSO?
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A3: this compound is water-soluble.[2] However, the long-term stability of this compound in aqueous buffers or complex media has not been extensively documented in publicly available literature. The stability can be influenced by factors such as pH, temperature, and the presence of other components in the medium. It is crucial for researchers to empirically determine the stability of this compound under their specific experimental conditions.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound have not been detailed in the available scientific literature. Identifying potential degradation pathways would typically require forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light, heat).[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity over time in a long-term experiment. | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions from a frozen DMSO stock for each experiment.2. Perform a stability study of this compound in your specific aqueous buffer or cell culture medium (see Experimental Protocols section).3. If degradation is confirmed, consider more frequent media changes or the use of a perfusion system. |
| Precipitation of the compound in the working solution. | The solubility limit of this compound is exceeded in the aqueous buffer or media. | 1. Ensure the final concentration of DMSO from the stock solution is low and compatible with your experimental system.2. If using aqueous stock solutions, ensure the pH of the final working solution is compatible with the compound's solubility.3. Visually inspect for precipitation after dilution and before use. If precipitation occurs, try preparing a more dilute stock solution. |
| Inconsistent results between experimental replicates. | Inconsistent concentration of active this compound due to degradation or improper storage. | 1. Strictly adhere to recommended storage conditions for stock solutions (aliquoted, -80°C).2. Avoid repeated freeze-thaw cycles of stock solutions.3. Ensure thorough mixing when preparing working solutions.4. Validate the concentration of your working solution at the start of each experiment, if possible. |
Quantitative Data Summary
The following tables summarize the available data on the solubility and recommended storage of this compound.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration |
| Water | 100 mM |
| DMSO | 100 mM |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | Room Temperature (Desiccate) | Refer to manufacturer's specifications |
| Solution in DMSO | -20°C | Up to 1 month (general guideline)[1] |
| Solution in DMSO | -80°C | Up to 6 months (general guideline)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound hydrochloride powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Recommended Procedure for Assessing Long-Term Stability in Aqueous Solution
-
Objective: To determine the stability of this compound in a specific aqueous buffer or cell culture medium over time at a defined temperature.
-
Materials:
-
This compound DMSO stock solution
-
Experimental aqueous buffer or cell culture medium
-
Incubator set to the experimental temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Sterile, amber tubes for sample storage
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental buffer or medium at the final desired concentration. Ensure the final DMSO concentration is minimal and consistent across all samples.
-
Immediately after preparation (T=0), take an aliquot of the solution, and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.
-
Place the remaining working solution in an incubator at the desired experimental temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC under the same conditions as the T=0 sample.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The appearance of new peaks may indicate the formation of degradation products.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
Visualizations
Caption: Workflow for assessing this compound stability in solution.
References
- 1. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 2. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
Troubleshooting NBI-35965 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NBI-35965, a potent and selective Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonist.[1][2] This guide is intended for researchers, scientists, and drug development professionals to address common experimental variabilities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, orally active, and brain-penetrant non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[2] Its primary mechanism is to block the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, thereby inhibiting downstream signaling pathways, such as the adenylyl cyclase/cAMP pathway.[1][3][4] This action effectively blunts physiological responses to stress.[1]
Q2: What are the key in vitro and in vivo applications of this compound?
A2: In vitro, this compound is primarily used in competitive receptor binding assays to determine its affinity and selectivity for the CRF1 receptor and in functional assays, such as cAMP accumulation assays, to measure its antagonist potency.[1][2][5] In vivo, it is used in animal models to investigate the role of the CRF1 receptor in stress, anxiety, depression, and other stress-related disorders.[6][7] For example, it has been shown to block stress-induced visceral hyperalgesia and colonic motor function in rats.[1]
Q3: What are the binding affinities of this compound for CRF receptors?
A3: this compound exhibits high affinity for the CRF1 receptor with a reported Ki value of approximately 4 nM. It shows no significant binding affinity for the CRF2 receptor (Ki > 10,000 nM), highlighting its selectivity.[2]
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Receptor | Reference |
| Ki | ~4 nM | CRF1 | [2] |
| Ki | >10,000 nM | CRF2 | [2] |
| pIC50 (cAMP) | 7.1 | CRF1 | [2] |
| pIC50 (ACTH) | 6.9 | CRF1 | [2] |
Troubleshooting Guides
Issue 1: High Variability in In Vitro cAMP Assay Results
Q: We are observing significant well-to-well variability in our cAMP accumulation assay when testing this compound. What are the potential causes and solutions?
A: High variability in cAMP assays is a common issue that can obscure the true antagonist effect of this compound. The following table outlines potential causes and troubleshooting steps.
Table 2: Troubleshooting High Variability in cAMP Assays
| Potential Cause | Recommended Solution(s) |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Verify cell counts for accuracy. Use a consistent, optimized cell density per well, as too many cells can saturate the assay reagents.[8] |
| Cell Health and Passage Number | Use cells from a consistent and low passage number. High passage numbers can lead to phenotypic drift. Ensure high cell viability (>95%) before starting the experiment. |
| Incomplete Compound Dissolution | Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the assay buffer. |
| Suboptimal Agonist (CRF) Concentration | Determine the precise EC50 to EC80 of the CRF agonist in your specific cell system. For antagonist assays, use a consistent agonist concentration within this range for stimulation.[8] |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and stabilize the signal.[8] |
| Assay Incubation Times | Optimize and strictly adhere to incubation times for both compound pre-incubation and agonist stimulation. |
| Plate Edge Effects | Avoid using the outer wells of the microplate for experimental data points. Fill these wells with sterile PBS or media to create a humidity barrier and minimize evaporation. |
Issue 2: Inconsistent IC50 Values in Competitive Binding Assays
Q: Our calculated IC50 values for this compound in our radioligand competitive binding assay are not consistent across experiments. Why might this be happening?
A: Consistency in competitive binding assays is critical for accurately determining inhibitor potency. Variability can stem from several factors related to assay design and execution.
Table 3: Troubleshooting Inconsistent IC50 Values in Binding Assays
| Potential Cause | Recommended Solution(s) |
| Radioligand Concentration | Use a radioligand concentration at or below its Kd value.[9] High concentrations can lead to an underestimation of the inhibitor's potency. |
| Ligand Depletion | Ensure that the total amount of radioligand bound does not exceed 10% of the total radioligand added. If it does, reduce the receptor concentration (amount of membrane/cell protein) in the assay.[9][10] |
| Insufficient Incubation Time | The assay must reach equilibrium. Determine the time to reach steady-state binding at the radioligand concentration used and ensure your incubation time is sufficient.[9] |
| High Nonspecific Binding | Optimize blocking agents and washing steps to minimize nonspecific binding. Nonspecific binding should ideally be less than 20% of the total binding.[9] |
| Reagent Quality and Preparation | Use high-quality reagents with minimal batch-to-batch variability. Prepare large batches of buffers and aliquot them to ensure consistency between experiments.[11] |
| Data Analysis | Fit data using a non-linear regression model. Ensure enough data points are collected on the steep part of the inhibition curve to accurately define the IC50. |
Experimental Protocols & Visualizations
CRF1 Signaling Pathway and this compound Mechanism
The primary signaling pathway for the CRF1 receptor involves its activation by CRF, leading to the stimulation of adenylyl cyclase (AC) via a Gs protein.[3][4] This results in the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[12] this compound acts as a competitive antagonist, blocking CRF from binding to the receptor and thus preventing this signaling cascade.
Figure 1. Simplified CRF1 receptor signaling pathway and the antagonistic action of this compound.
Detailed Protocol: In Vitro cAMP Antagonist Assay
This protocol outlines a general procedure for determining the potency of this compound in inhibiting CRF-stimulated cAMP production in cells expressing the CRF1 receptor.
-
Cell Preparation:
-
Culture cells (e.g., HEK293 or CHO cells stably expressing human CRF1) to ~80-90% confluency.
-
Harvest cells and resuspend in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Perform a cell count and adjust the density to the optimized concentration (e.g., 5,000-20,000 cells/well).[8]
-
-
Assay Procedure:
-
Dispense 10 µL of cell suspension into each well of a 384-well white plate.
-
Prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM) in stimulation buffer. Add 5 µL of the compound dilutions to the appropriate wells.
-
Incubate the plate for 20-30 minutes at room temperature.
-
Prepare a solution of CRF agonist at a concentration of 2x its EC80 value.
-
Add 5 µL of the CRF agonist solution to all wells except the basal control wells (add 5 µL of buffer instead).
-
Incubate for 30 minutes at room temperature.[8]
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or Luminescence-based) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the percent inhibition versus the log concentration of this compound.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the preclinical characterization of a CRF1 antagonist like this compound.
Figure 2. General experimental workflow for characterizing this compound from in vitro to in vivo.
Troubleshooting Logic: Inconsistent cAMP Assay Results
This decision tree provides a logical flow for troubleshooting inconsistent results in a cAMP assay.
Figure 3. Decision tree for troubleshooting cAMP assay variability.
References
- 1. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 5. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swordbio.com [swordbio.com]
- 12. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NBI-35965 In Vivo Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and in vivo use of NBI-35965, a potent and selective CRF1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo experiments?
A1: this compound is available as a hydrochloride salt, which is water-soluble.[1] For most in vivo applications, sterile water or physiological saline (0.9% sodium chloride) are the recommended solvents. The compound is soluble up to 100 mM in water.[2]
Q2: Can I use organic solvents to dissolve this compound?
A2: While this compound is soluble in DMSO (up to 100 mM), the use of organic solvents for in vivo studies should be approached with caution due to potential toxicity.[2] If a co-solvent is necessary, it is crucial to keep the percentage of the organic solvent low and to use a vehicle that is well-tolerated by the animal model. A common practice for compounds with poor water solubility is to use a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. However, given the water-soluble nature of this compound, this is likely unnecessary.
Q3: What are the recommended storage conditions for this compound solutions?
A3: It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For long-term storage, it is advisable to store the compound in its solid form, desiccated at room temperature.
Q4: What are typical dosages for in vivo studies with this compound?
A4: Published studies in rats have used a range of doses depending on the route of administration and the experimental paradigm. Doses for oral (p.o.) administration have ranged from 1 to 30 mg/kg.[1] For subcutaneous (s.c.) administration, doses of 10 mg/kg and 20 mg/kg have been reported to be effective.[1] Intravenous (i.v.) administration has been used at doses of 5 and 10 mg/kg.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in solution. | The concentration of this compound may exceed its solubility limit in the chosen solvent, especially if not using the hydrochloride salt form. The pH of the solution may also affect solubility. | Ensure you are using the hydrochloride salt of this compound. If precipitation occurs in water or saline, gentle warming or sonication may aid dissolution. If the issue persists, consider adjusting the pH of the solution towards a more acidic range, but ensure it remains physiologically compatible. |
| Inconsistent or unexpected experimental results. | This could be due to improper dissolution, degradation of the compound, or issues with the dosing procedure. | Always ensure the compound is fully dissolved before administration. Prepare fresh solutions for each experiment to avoid degradation. Verify the accuracy of your dosing calculations and administration technique. |
| Adverse reactions in animal subjects. | The vehicle used for administration may be causing toxicity, especially if organic solvents are used at high concentrations. The dose of this compound may also be too high. | Since this compound is water-soluble, the primary recommendation is to use aqueous vehicles like saline. If a co-solvent must be used, minimize its concentration. If adverse effects are observed, consider reducing the dose of this compound. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 437.79 g/mol | [2] |
| Solubility in Water | Up to 100 mM | [2] |
| Solubility in DMSO | Up to 100 mM | [2] |
| In Vivo Doses (Rats) | 1-30 mg/kg (p.o.), 10-20 mg/kg (s.c.), 5-10 mg/kg (i.v.) | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (10 mg/kg)
-
Calculate the required amount of this compound: For a 10 mg/kg dose in a 250g rat, you will need 2.5 mg of this compound.
-
Determine the vehicle volume: A typical oral gavage volume for a rat is 5 mL/kg. For a 250g rat, this would be 1.25 mL.
-
Dissolve this compound: Weigh 2.5 mg of this compound hydrochloride and dissolve it in 1.25 mL of sterile physiological saline (0.9% NaCl).
-
Ensure complete dissolution: Vortex the solution until the compound is fully dissolved. A clear solution should be obtained.
-
Administer: Administer the solution to the rat via oral gavage.
Visualizations
Caption: Workflow for dissolving this compound for in vivo use.
Caption: Decision process for this compound in vivo administration.
References
- 1. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NBI 35965 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 3. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NBI-35965 Pharmacokinetic Challenges in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pharmacokinetic challenges with the selective CRF1 receptor antagonist, NBI-35965, in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in preclinical research?
A1: this compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). In preclinical research, it is used to investigate the role of the CRF1 receptor in stress-related disorders, anxiety, depression, and other central nervous system (CNS) conditions.
Q2: What are the known pharmacokinetic properties of this compound?
A2: this compound is described as a water-soluble compound with bioavailability to the brain upon peripheral administration in rats.[1] While comprehensive pharmacokinetic data in mice is limited in publicly available literature, studies in rats provide some key parameters. It is important to note that pharmacokinetic profiles can differ significantly between species.
Q3: Is this compound orally bioavailable in mice?
Q4: Does this compound cross the blood-brain barrier (BBB) in mice?
A4: this compound has been shown to have bioavailability to the brain after peripheral administration in rats.[1] However, the efficiency of BBB penetration in mice may vary. Some studies have utilized direct intracerebroventricular (i.c.v.) injections in mice, which bypasses the BBB, suggesting that achieving therapeutic concentrations in the brain via systemic administration might be challenging.[2]
Troubleshooting Guides
Issue 1: Low or Variable Plasma Exposure After Oral Administration
| Potential Cause | Troubleshooting Steps |
| Poor Oral Absorption | While this compound is water-soluble, its absorption characteristics in the mouse gastrointestinal (GI) tract are not well-documented. Factors such as GI transit time, intestinal metabolism, and potential for efflux by transporters like P-glycoprotein (P-gp) could limit absorption. Recommendation: Conduct a pilot pharmacokinetic study comparing plasma concentrations after oral (p.o.) and intravenous (i.v.) administration to determine the absolute oral bioavailability. |
| Formulation Issues | Although water-soluble, the stability and solubility of this compound in the specific vehicle used for oral gavage could be a factor. Precipitation of the compound in the GI tract can lead to incomplete absorption. Recommendation: Ensure the compound is fully dissolved in the vehicle at the intended concentration. Consider using a formulation that enhances solubility and stability, such as a solution with a co-solvent or a buffered solution. |
| Gavage Technique | Improper oral gavage technique can lead to stress, esophageal or stomach injury, and inaccurate dosing, all of which can affect drug absorption.[3][4] Recommendation: Ensure personnel are properly trained in oral gavage techniques. Consider alternative, less stressful methods of oral administration if variability persists. |
| Stress-Induced Physiological Changes | The stress of handling and gavage can alter gastrointestinal physiology and drug metabolism, impacting absorption.[3][5] Recommendation: Acclimatize animals to handling and procedures to minimize stress. |
Issue 2: Insufficient Brain Penetration and Target Engagement
| Potential Cause | Troubleshooting Steps |
| P-glycoprotein (P-gp) Efflux | P-gp is an efflux transporter highly expressed at the BBB that actively pumps a wide range of substrates out of the brain.[6][7] It is currently unknown if this compound is a substrate for mouse P-gp. Recommendation: To investigate if this compound is a P-gp substrate, a study can be conducted in P-gp knockout mice (mdr1a/1b -/-) or by co-administering a P-gp inhibitor. A significantly higher brain-to-plasma concentration ratio in these models compared to wild-type mice would suggest P-gp mediated efflux. |
| Low Passive Permeability | The physicochemical properties of a compound determine its ability to passively diffuse across the BBB.[8][9] Recommendation: If P-gp efflux is ruled out, the inherent permeability of this compound across the BBB might be low. In such cases, direct administration into the CNS (e.g., i.c.v. injection) may be necessary to study its central effects. |
| Rapid Metabolism in the Brain | While less common, some compounds can be metabolized within the brain itself, leading to lower than expected concentrations. Recommendation: This is more complex to assess but could be investigated using in vitro brain slice or homogenate metabolism assays. |
Issue 3: Rapid Metabolism and Clearance
| Potential Cause | Troubleshooting Steps |
| High First-Pass Metabolism | After oral absorption, a drug passes through the liver where it can be extensively metabolized before reaching systemic circulation. The metabolic stability of this compound in mouse liver microsomes has not been reported. Recommendation: An in vitro metabolic stability assay using mouse liver microsomes can provide an estimate of the intrinsic clearance of this compound. This can help predict its susceptibility to first-pass metabolism. |
| Rapid Systemic Clearance | Even after entering the bloodstream, the drug may be rapidly cleared by the liver and/or kidneys. Recommendation: A full pharmacokinetic study with i.v. administration will determine the systemic clearance and half-life of this compound in mice. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability | 34% | Rat | Oral | --INVALID-LINK-- |
| Volume of Distribution | 17.8 L/kg | Rat | - | --INVALID-LINK-- |
| Plasma Clearance | 17 mL/min/kg | Rat | - | --INVALID-LINK-- |
| Half-life | 12 hours | Rat | - | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability in Mice
-
Animal Model: Use the desired strain of mice (e.g., C57BL/6), with a sufficient number of animals per group (n=3-5) for statistical power.
-
Drug Formulation:
-
Intravenous (i.v.) formulation: Dissolve this compound in a sterile, isotonic vehicle suitable for i.v. injection (e.g., saline or 5% dextrose).
-
Oral (p.o.) formulation: Dissolve this compound in a vehicle suitable for oral gavage (e.g., water, 0.5% methylcellulose). Ensure the compound is fully dissolved and stable.
-
-
Dosing:
-
Administer a single i.v. bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
Administer a single p.o. dose (e.g., 10-30 mg/kg) by oral gavage.
-
-
Sample Collection: Collect sparse blood samples from each mouse at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both i.v. and p.o. routes. Oral bioavailability (F%) is calculated as: (AUC_po / AUC_iv) * (Dose_iv / Dose_po) * 100.
Protocol 2: In Vitro Metabolic Stability in Mouse Liver Microsomes
-
Materials: Pooled mouse liver microsomes, NADPH regenerating system, this compound, and a positive control compound with known metabolic instability (e.g., testosterone).
-
Incubation:
-
Pre-warm a mixture of mouse liver microsomes and buffer to 37°C.
-
Add this compound (at a final concentration of, for example, 1 µM) to initiate the reaction.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Analysis: Analyze the remaining concentration of this compound in the supernatant using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693 / k. Intrinsic clearance (CLint) can then be calculated based on the half-life and microsomal protein concentration.
Visualizations
Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining oral bioavailability in mice.
References
- 1. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eara.eu [eara.eu]
- 5. Stress can affect drug pharmacokinetics via serum/tissues protein binding and blood flow rate alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein deficiency at the blood-brain barrier increases amyloid-beta deposition in an Alzheimer disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-Glycoprotein efflux reduces the brain concentration of the substance P (NK1 receptor) antagonists SR140333 and GR205171: a comparative study using mdr1a-/- and mdr1a+/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: NBI-35965 Specificity for CRF1 Receptors
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the specificity of NBI-35965 for Corticotropin-Releasing Factor Receptor 1 (CRF1).
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for CRF1 over CRF2 receptors?
A1: this compound demonstrates high selectivity for the CRF1 receptor. Binding affinity studies have shown that this compound has a high affinity for CRF1 with a Ki of approximately 4 nM, while exhibiting no significant binding affinity for the CRF2 receptor (Ki > 10,000 nM).[1][2][3] This represents a greater than 2500-fold selectivity for CRF1 over CRF2.
Q2: What is the functional consequence of this compound binding to CRF1 receptors?
A2: this compound is a potent antagonist of the CRF1 receptor.[2] In functional assays, it has been shown to inhibit the CRF-induced stimulation of cAMP production in cells expressing the CRF1 receptor.[1] Furthermore, in vivo studies have demonstrated that this compound can block stress-induced increases in adrenocorticotropic hormone (ACTH), a downstream effect of CRF1 receptor activation.[4]
Q3: Are there any known off-target effects of this compound?
A3: Based on available literature, this compound is highly selective for the CRF1 receptor with no reported significant affinity for the CRF2 receptor.[1][2] However, comprehensive screening data against a broad panel of other receptors, ion channels, and enzymes is not extensively detailed in publicly available research. For definitive characterization in a specific experimental system, it is recommended to perform or commission a broad off-target screening panel.
Q4: I am not seeing the expected selective effect in my experiment. What could be the issue?
A4: If you are encountering unexpected results, consider the following troubleshooting steps:
-
Compound Integrity: Verify the purity and concentration of your this compound stock solution.
-
Experimental Conditions: Ensure that your assay conditions (e.g., cell line, receptor expression levels, incubation times, and ligand concentrations) are optimized.
-
Off-Target Effects in Your System: Depending on the biological system, even minor off-target interactions could produce observable effects. Consider validating your findings with a structurally different CRF1 antagonist.
-
Refer to Protocols: Review the detailed experimental protocols for binding and functional assays provided in this guide to ensure your methodology is robust.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for CRF1 and CRF2 receptors.
| Receptor | Ligand | K_i (nM) | Reference |
| CRF1 | This compound | ~4 | [1][2][3] |
| CRF2 | This compound | >10,000 | [2][3] |
Experimental Protocols
Radioligand Binding Assay to Determine K_i
This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (K_i) of this compound for CRF1 and CRF2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing either human CRF1 or CRF2 receptors.
-
Radioligand: [¹²⁵I]-Sauvagine or another suitable CRF1/CRF2 radioligand.
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, combine the cell membranes (20-40 µg protein/well), a fixed concentration of the radioligand (typically at its K_d value), and a range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, add assay buffer instead of this compound.
-
For non-specific binding, add a high concentration of a non-radiolabeled CRF1/CRF2 antagonist (e.g., 1 µM Astressin).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Functional cAMP Assay
This protocol describes a functional assay to measure the antagonist effect of this compound on CRF1 receptor-mediated cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor.
-
CRF peptide (agonist).
-
This compound.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the CRF1-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with pre-warmed stimulation buffer.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of CRF (typically the EC₅₀ concentration) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
Plot the cAMP concentration as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the CRF-stimulated cAMP production.
Visualizations
Caption: CRF1 receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow to determine the specificity of this compound.
References
- 1. Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
NBI-35965 half-life and duration of action in vivo
Technical Support Center: NBI-35965
This guide provides technical information and answers to frequently asked questions regarding the in vivo half-life and duration of action of this compound, a selective corticotropin-releasing factor receptor 1 (CRF1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2] It displays a high affinity for CRF1 with a Ki value of approximately 4 nM and has over 1000-fold selectivity for CRF1 compared to the CRF2 receptor.[2] By blocking the CRF1 receptor, this compound inhibits downstream signaling pathways, such as the stimulation of cAMP accumulation and the production of adrenocorticotropic hormone (ACTH).[3] This mechanism is central to its observed anxiolytic effects and its ability to blunt physiological responses to stress.[3][4]
Q2: What is the reported in vivo half-life of this compound?
In rats, this compound administered at a dose of 10 mg/kg has a reported plasma half-life of 12 hours.[4]
Q3: What are the key pharmacokinetic parameters of this compound in rats?
Pharmacokinetic studies in rats following a single 10 mg/kg oral dose have established several key parameters. The compound is orally active and penetrates the blood-brain barrier.[4] The estimated oral bioavailability is 34%, with a mean maximal plasma concentration (Cmax) of 560 ng/mL reached at 1 hour (Tmax).[4] this compound also achieves a mean maximal concentration in the brain of 700 ng/g.[4]
Pharmacokinetic Data Summary
| Parameter | Value | Species | Dose & Route | Source |
| Half-life (t½) | 12 hours | Rat | 10 mg/kg, p.o. | [4] |
| Oral Bioavailability | 34% | Rat | 10 mg/kg, p.o. | [4] |
| Tmax (Plasma) | 1 hour | Rat | 10 mg/kg, p.o. | [4] |
| Cmax (Plasma) | 560 ng/mL | Rat | 10 mg/kg, p.o. | [4] |
| Cmax (Brain) | 700 ng/g | Rat | 10 mg/kg, p.o. | [4] |
| Volume of Distribution (Vd) | 17.8 L/kg | Rat | 10 mg/kg, p.o. | [4] |
| Plasma Clearance | 17 mL/min/kg | Rat | 10 mg/kg, p.o. | [4] |
Q4: How long is the duration of action for this compound in vivo?
The duration of action is dose-dependent. In rats, a single oral dose of 10 mg/kg was sufficient to completely block the physiological effects of intravenously administered CRF one hour post-dose.[3] Studies monitoring the activation of locus coeruleus neurons showed that an intravenous dose of 10 mg/kg prevented activation induced by both colorectal distension and intracisternal CRF.[5] A lower dose of 5 mg/kg significantly reduced the response by 80%, indicating a dose-dependent duration of effect.[5] The functional effects, such as reducing stress-induced ACTH production, have been demonstrated with a 20 mg/kg oral dose in mice.[4]
Troubleshooting Guide
Issue 1: Shorter-than-expected duration of action in my in vivo experiment.
-
Check Dosage and Route of Administration: The half-life and duration of action data are based on specific doses (e.g., 10 mg/kg p.o. in rats).[3][4] Ensure your administered dose is appropriate for the species and experimental paradigm. Intravenous administration may lead to a different pharmacokinetic profile compared to oral gavage.
-
Metabolic Differences: Pharmacokinetic parameters can vary significantly between species (e.g., rat vs. mouse) and even strains. If you are using a different species or strain than reported in the literature, you may need to perform a pilot pharmacokinetic study to determine the optimal dosing regimen.
-
Compound Stability and Formulation: this compound is a water-soluble compound.[3] Ensure that your formulation is appropriate and that the compound is fully solubilized and stable. Improper formulation can lead to poor absorption and reduced bioavailability.
-
Assay Sensitivity: The method used to measure the biological effect can influence the perceived duration of action. For example, a behavioral assay may show a return to baseline earlier than a receptor occupancy study. Ensure your chosen endpoint is sensitive enough to detect the effects of the compound at later time points.
Issue 2: High variability in plasma or brain concentrations between animals.
-
Fasting State: The bioavailability of orally administered drugs can be affected by the presence of food in the stomach. Standardize the fasting period for all animals before dosing to ensure consistent absorption.
-
Dosing Accuracy: For oral gavage, ensure accurate and consistent delivery to the stomach. Improper technique can lead to dosing errors. For intravenous injections, confirm the correct volume was administered and the injection was successful.
-
Sample Collection and Processing: Use a consistent methodology for blood and tissue collection. Plasma should be separated promptly and stored at an appropriate temperature (e.g., -80°C) to prevent degradation of the analyte. Brain tissue should be flash-frozen immediately after collection.
Experimental Protocols & Visualizations
Protocol: In Vivo Pharmacokinetic Study in Rats
This is a generalized protocol based on the methodologies implied in the available literature.
-
Animal Model: Male Long-Evans or Sprague-Dawley rats (250-300g).
-
Acclimation: Acclimate animals for at least 3-5 days before the experiment with free access to food and water.
-
Dosing:
-
Fast animals overnight (approx. 12-16 hours) before dosing.
-
Prepare this compound in an appropriate vehicle (e.g., water, saline).
-
Administer a single dose of 10 mg/kg via oral gavage (p.o.).
-
-
Sample Collection:
-
Collect blood samples (approx. 200 µL) via a cannulated vessel (e.g., jugular vein) or tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge blood at 4°C to separate plasma.
-
For brain concentration, euthanize a separate cohort of animals at each time point, perfuse with saline, and rapidly dissect the brain.
-
-
Sample Analysis:
-
Store plasma and brain samples at -80°C until analysis.
-
Analyze the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (t½, Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
-
Visualizations
Caption: this compound mechanism of action as a CRF1 receptor antagonist.
Caption: Standard workflow for an in vivo pharmacokinetic study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CRF Receptor | DC Chemicals [dcchemicals.com]
- 3. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding NBI-35965 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of NBI-35965 during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues that users may encounter, providing potential causes and actionable solutions to ensure the stability and integrity of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected experimental results | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored as recommended (see --INVALID-LINK--). 2. Prepare Fresh Solutions: Whenever possible, prepare solutions on the day of use.[1] 3. Assess Compound Purity: Perform a purity check using HPLC to confirm the integrity of the compound. |
| Precipitation observed in stock solution | Poor solubility in the chosen solvent or exceeding solubility limits. | 1. Select an Appropriate Solvent: this compound is soluble up to 100 mM in both water and DMSO.[2] 2. Gently Warm and Vortex: To aid dissolution, gently warm the vial to room temperature and vortex. 3. Prepare a More Dilute Stock Solution: If precipitation persists, prepare a stock solution at a lower concentration. |
| Loss of compound activity over time in aqueous buffer | Hydrolysis or oxidation of the compound. | 1. Optimize pH: Adjust the pH of the aqueous buffer to a range where the compound is most stable. 2. Use Freshly Prepared Buffers: Minimize the time the compound is in an aqueous solution. 3. Consider Antioxidants: If oxidation is suspected, consider adding antioxidants like ascorbic acid to the buffer, ensuring they do not interfere with the assay.[1] |
| Appearance of new peaks in HPLC analysis | Compound degradation. | 1. Characterize Degradants: If possible, use techniques like LC-MS to identify the degradation products. This can provide insights into the degradation pathway.[3][4] 2. Perform Forced Degradation Studies: To understand potential degradation pathways, conduct forced degradation studies under stress conditions (acid, base, oxidation, light, heat).[5] |
| Color change in solution | Chemical degradation or oxidation, often induced by light or air exposure. | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[6] 2. Minimize Air Exposure: Purge the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before sealing.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid form or in solution. Adhering to these conditions is critical for maintaining the compound's stability.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Up to 2 years | Keep the vial tightly sealed and desiccated.[1] |
| Room Temperature | Short-term | Desiccate at room temperature for short periods.[2] | |
| In DMSO | -80°C | Up to 6 months | Store as aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Store as aliquots in tightly sealed vials.[1] | |
| In Water | -20°C | Up to 1 month | This compound is soluble in water up to 100 mM.[2] Prepare fresh if possible. |
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in high-purity DMSO or water.[2] Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1] For most experiments, DMSO can be used to prepare stock solutions at concentrations such as 5 mM, 10 mM, or 20 mM.[7]
Q3: Is this compound sensitive to light?
A3: As a tricyclic compound, this compound may be susceptible to photodecomposition.[8] It is recommended to store solutions in amber vials or protect them from light to minimize the risk of photodegradation.[6]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, similar nitrogen-containing heterocyclic compounds can be susceptible to:
-
Hydrolysis: The amide and other labile functional groups can be susceptible to cleavage in aqueous solutions, a process that can be catalyzed by acidic or basic conditions.[1]
-
Oxidation: Electron-rich moieties within the molecule may be prone to oxidation, especially when exposed to air (oxygen) and light.[1]
-
Photolysis: Exposure to UV or visible light can induce photochemical reactions, leading to degradation.[9]
Q5: How can I assess the stability of my this compound sample?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the purity and stability of this compound.[10][11][12] This involves comparing the chromatogram of a stored sample to that of a freshly prepared standard to detect any new peaks that would indicate the presence of degradation products.
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent or buffer over time.
1. Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, water, or experimental buffer)
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents for the mobile phase
-
Calibrated analytical balance and volumetric flasks
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM). This is your T=0 sample.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared stock solution by HPLC to determine the initial purity and peak area of the parent compound.
-
Sample Incubation: Aliquot the remaining stock solution into several tightly sealed, light-protected vials. Store these aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from storage.
-
Sample Preparation: Allow the aliquot to equilibrate to room temperature. If necessary, dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.
-
HPLC Analysis: Analyze the sample using the same HPLC method as the T=0 sample.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the peak area at T=0. Calculate the percentage of the compound remaining. The appearance of new peaks or a decrease in the main peak area indicates degradation.
Visualizations
Troubleshooting Workflow for this compound Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 8. The photochemical stability of cis- and trans-isomers of tricyclic neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of NBI-35965 and Other Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists
An Objective Guide for Researchers in Neuropharmacology and Drug Development
The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, plays a pivotal role in mediating the body's endocrine, autonomic, and behavioral responses to stress.[1][2][3] Dysregulation of this system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[1][4][5][6][7][8] Consequently, CRF1 receptor antagonists have emerged as a promising therapeutic class. This guide provides a detailed comparison of NBI-35965, a notable CRF1 antagonist, with other key antagonists, focusing on their performance backed by experimental data.
This compound is a potent, selective, and water-soluble tricyclic CRF1 receptor antagonist.[9] It exhibits high affinity for the CRF1 receptor with no significant binding to the CRF2 receptor.[9][10][11] Its ability to penetrate the brain and act centrally after peripheral administration makes it a valuable tool for investigating the role of CRF1 receptors in the central nervous system.[9][11]
Quantitative Comparison of CRF1 Receptor Antagonists
The following tables summarize the binding affinities and in vitro potencies of this compound alongside other well-characterized non-peptide CRF1 receptor antagonists.
Table 1: Comparative Binding Affinity of CRF1 Receptor Antagonists
| Compound | CRF1 Receptor Ki (nM) | CRF2 Receptor Ki (nM) | Selectivity (CRF2/CRF1) |
| This compound | ~4[9][10][11] | > 10,000[10] | > 2,500 |
| Antalarmin | 1-4 | > 1,000 | > 250-1,000 |
| CP-154,526 | 2.4 - 13.8 | > 10,000 | > 725-4,167 |
| R121919 | 4.9 | > 10,000 | > 2,040 |
| Pexacerfont | 5.2 | > 1,000 | > 192 |
| Verucerfont (NBI-77860) | ~5 | > 1,000 | > 200 |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Data is compiled from various preclinical studies.
Table 2: In Vitro Functional Potency of CRF1 Receptor Antagonists
| Compound | Assay | Potency (pIC50) |
| This compound | Inhibition of cAMP accumulation[10] | 7.1 |
| Inhibition of ACTH production[10][11] | 6.9 | |
| CP-154,526 | Inhibition of CRF-stimulated ACTH release | ~8.0 |
| Antalarmin | Inhibition of CRF-stimulated ACTH release | ~8.0 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50); a higher pIC50 value indicates greater potency.
Table 3: Summary of In Vivo Experimental Data
| Compound | Animal Model | Key Findings |
| This compound | Rats (Water Avoidance Stress) | Abolished stress-induced visceral hyperalgesia and reduced defecation.[9] |
| Rats (CRF-induced colonic transit) | Completely blocked the shortening of distal colonic transit time induced by CRF.[9] | |
| Rats (Colorectal Distension) | Prevented the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF.[12] | |
| Antalarmin | Rodents | Exhibits anxiolytic-like effects in various behavioral models.[3] |
| CP-154,526 | Rodents | Demonstrates anxiolytic-like properties in models of conditioned fear and defensive burying.[6] |
| R121919 | Humans (Major Depressive Episode) | A 30-day treatment lowered depression and anxiety scores.[13] |
| Pexacerfont | Humans (Generalized Anxiety Disorder) | Did not show significant efficacy compared to placebo in a clinical trial.[13] |
| Verucerfont | Humans (Congenital Adrenal Hyperplasia) | Showed promise in reducing ACTH and adrenal androgen precursors in a Phase Ib trial.[14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to characterize CRF1 receptor antagonists.
CRF1 Receptor Binding Assay
This assay determines the affinity of a compound for the CRF1 receptor.
-
Preparation of Membranes: Membranes are prepared from cells stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells). The cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a radiolabeled ligand that binds to the CRF1 receptor (e.g., [125I]Sauvagine or [3H]-SN003), and varying concentrations of the antagonist being tested (e.g., this compound).[3][15]
-
Incubation: The plates are incubated for a specific period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled standard CRF1 antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the IC50, which is then used to calculate the Ki value.
In Vitro Functional Assay: cAMP Accumulation
This assay measures the ability of an antagonist to block the CRF1 receptor-mediated activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).
-
Cell Culture: Cells expressing the CRF1 receptor are cultured in appropriate media and seeded into multi-well plates.
-
Pre-incubation with Antagonist: The cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) for a set period.
-
Stimulation: The cells are then stimulated with a fixed concentration of a CRF1 receptor agonist (e.g., CRF or sauvagine) to induce cAMP production.[9] This is done in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cell Lysis and cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as an ELISA-based kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[16]
-
Data Analysis: The results are plotted as cAMP concentration versus antagonist concentration. The IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist-induced cAMP production, is determined. The pIC50 is then calculated from the IC50.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway for the CRF1 receptor and the workflows for the experimental protocols described above.
Caption: CRF1 Receptor Gs-Adenylyl Cyclase Signaling Pathway.
Caption: Workflow for a CRF1 Receptor Binding Assay.
Caption: Workflow for a cAMP Functional Assay.
References
- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The therapeutic potential of CRF1 antagonists for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NBI 35965 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Corticotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 14. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison of NBI-35965 and R121919 for Anxiety Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent corticotropin-releasing factor receptor 1 (CRF1) antagonists, NBI-35965 and R121919, in the context of anxiety studies. This document synthesizes preclinical data, details experimental methodologies, and visualizes key biological pathways to aid in the informed selection of research tools.
Executive Summary
This compound and R121919 are both potent and selective antagonists of the CRF1 receptor, a key player in the body's stress response. Elevated activity of the CRF system has been implicated in the pathophysiology of anxiety and depressive disorders.[1] By blocking the CRF1 receptor, these small molecules have demonstrated anxiolytic properties in a variety of preclinical models. This guide presents a comparative analysis of their binding affinities, pharmacokinetic profiles, and efficacy in established anxiety paradigms, providing a comprehensive resource for the research community.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and R121919, facilitating a direct comparison of their biochemical and pharmacological properties.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target | Ki (nM) | Selectivity vs. CRF2 Receptor | Reference |
| This compound | Human CRF1 | 4 | >2500-fold (>10,000 nM for CRF2) | [2] |
| R121919 | Human CRF1 | 2-5 | >1000-fold | [3] |
Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Reference |
| This compound | 10 | 560 | 1 | 12 | 34 | [4] |
| R121919 | 20 | ~100% receptor occupancy at 1h | - | 2.8 (IV administration) | - | [4][5] |
Table 3: Efficacy in Preclinical Anxiety Models in Rats
| Compound | Anxiety Model | Dose (mg/kg) | Route | Key Finding | Reference |
| This compound | Water Avoidance Stress | 20 | s.c. | Abolished stress-induced visceral hyperalgesia | [6] |
| R121919 | Defensive Withdrawal | 10 | s.c. | Dose-dependently decreased latency to exit and time spent in the tube | [7] |
| R121919 | Elevated Plus Maze (following stress) | 0.63-20 | p.o. | Dose-dependently attenuated stress-induced anxiogenic-like behavior | [8] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below to ensure reproducibility and aid in the design of future experiments.
Defensive Withdrawal Test
This paradigm assesses anxiety-like behavior by measuring a rodent's natural tendency to avoid an open, brightly lit area in favor of a small, dark enclosure.
Apparatus:
-
An open field (1m x 1m).
-
A small, enclosed chamber (e.g., a tube or small box) placed along one wall of the open field.
Procedure:
-
Habituation: Allow the rat to acclimate to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer this compound, R121919, or vehicle control at the specified dose and route. For subcutaneous (s.c.) injection, a typical pre-treatment time is 60 minutes.
-
Test Initiation: Place the rat inside the enclosed chamber at the start of the test.
-
Behavioral Recording: Videotape the session for a predetermined duration (e.g., 15 minutes).
-
Data Analysis: Score the following parameters:
-
Latency to emerge: Time taken for the rat to exit the chamber with all four paws.
-
Total time in the open field: Cumulative time spent outside the chamber.
-
Number of emergences: Frequency of exiting the chamber.
-
Anxiolytic compounds are expected to decrease the latency to emerge and increase the total time spent in the open field.
Elevated Plus Maze (EPM)
The EPM is a widely used test for anxiety-like behavior, based on the conflict between a rodent's exploratory drive and its innate aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-75 cm).
-
Two opposing arms are open (e.g., 50 cm long x 10 cm wide).
-
Two opposing arms are enclosed by high walls (e.g., 40 cm high).
-
A central platform connects the four arms.
Procedure:
-
Habituation: Acclimate the rat to the testing room for at least 60 minutes. Maintain consistent, dim lighting conditions.
-
Drug Administration: Administer the test compound or vehicle at the specified dose and route. A typical pre-treatment time for oral (p.o.) administration is 60 minutes.
-
Test Initiation: Place the rat on the central platform, facing one of the open arms.
-
Behavioral Recording: Record the session for 5 minutes using an overhead video camera and tracking software.
-
Data Analysis: The primary measures of anxiety are:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in open and closed arms) x 100.
-
Percentage of open arm entries: (Number of entries into open arms / Total number of entries into all arms) x 100.
-
The total number of arm entries can be used as a measure of general locomotor activity.
-
Anxiolytic compounds are expected to increase the percentage of time spent in and entries into the open arms.
Signaling Pathways and Experimental Workflows
CRF1 Receptor Signaling Pathway
Activation of the CRF1 receptor by corticotropin-releasing factor initiates a cascade of intracellular events primarily through the Gαs protein, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, which modulate gene expression related to stress and anxiety responses. The pathway can also involve Gαq coupling, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling through protein kinase C (PKC).
Caption: Simplified CRF1 receptor signaling cascade.
Experimental Workflow for Preclinical Anxiety Studies
The logical flow for evaluating a novel CRF1 receptor antagonist in a preclinical anxiety model is outlined below.
Caption: General workflow for in vivo anxiety studies.
Conclusion
Both this compound and R121919 are valuable research tools for investigating the role of the CRF1 receptor in anxiety and other stress-related disorders. This compound demonstrates good oral bioavailability and a longer half-life in rats, which may be advantageous for studies requiring sustained receptor occupancy. R121919 has been extensively characterized in a variety of preclinical models and has also been investigated in early-phase human trials, providing a translational link. The choice between these compounds will ultimately depend on the specific experimental design, including the desired route of administration, duration of action, and the specific anxiety-like behaviors being investigated. This guide provides the foundational data and methodologies to assist researchers in making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
Unveiling the Selectivity of NBI-35965: A Comparative Pharmacological Analysis
For researchers and professionals in drug development, the precise characterization of a compound's selectivity is paramount. This guide provides a comprehensive pharmacological validation of NBI-35965, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Through a detailed comparison with other notable CRF1 antagonists, supported by experimental data and protocols, this document serves as a critical resource for evaluating this compound's profile.
This compound is a non-peptide, orally active, and brain-penetrant small molecule that has demonstrated high affinity and selectivity for the CRF1 receptor.[1] This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the body's response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome, making the CRF1 receptor a significant therapeutic target.[2]
Comparative Analysis of CRF1 Receptor Antagonists
To objectively assess the selectivity of this compound, its pharmacological profile is compared with other well-characterized CRF1 receptor antagonists. The following tables summarize the binding affinities (Ki) and functional potencies (pIC50) of these compounds.
Table 1: Comparative Binding Affinities (Ki) at CRF Receptors
| Compound | CRF1 Ki (nM) | CRF2 Ki (nM) | Selectivity (CRF2/CRF1) |
| This compound | 4 [1][3] | >10,000 [3] | >2,500 |
| Antalarmin | 2.7[4] | - | - |
| CP-154,526 | 2.7 | >10,000 | >3,700 |
| Pexacerfont | 6.1[4] | - | - |
| R121919 | 2-5[4] | - | - |
| CP-376395 | 12[3] | >10,000[3] | >833 |
Note: A higher selectivity ratio indicates greater selectivity for the CRF1 receptor over the CRF2 receptor. Data for CRF2 Ki was not available for all compounds in the searched literature.
Table 2: Comparative Functional Potency of CRF1 Receptor Antagonists
| Compound | In Vitro Assay | pIC50 |
| This compound | cAMP Accumulation | 7.1 [1] |
| This compound | ACTH Release | 6.9 [1] |
| BMK-C205 | Calcium Mobilization | 7.15 (IC50 of 74 nM)[3] |
| (R)-LMI | cAMP Accumulation | 5.77 (IC50 of 1.7 µM)[3] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for CRF1 Receptor Affinity
This assay determines the binding affinity of a test compound to the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human CRF1 receptor (e.g., CHO-K1 cells).
-
Radioligand: [¹²⁵I]Sauvagine.[5]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled CRF1 antagonist (e.g., 1 µM CP-154,526).[6]
-
Test compounds (e.g., this compound) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of the non-specific binding control.
-
Incubate for 120 minutes at room temperature.[5]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay
This assay measures the ability of a CRF1 receptor antagonist to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in the CRF1 signaling pathway.
Materials:
-
CHO-K1 cells stably expressing the human CRF1 receptor.[7]
-
CRF1 receptor agonist (e.g., ovine CRF).[8]
-
Test compounds (e.g., this compound) at various concentrations.
-
Cell culture medium.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF-based).[8]
Procedure:
-
Plate the CRF1-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound for a specified period.
-
Stimulate the cells with a fixed concentration of the CRF1 agonist (typically at its EC80 concentration) for 30 minutes at 37°C.[7][8]
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC50 value for the test compound.
-
Convert the IC50 value to a pIC50 value.
In Vitro ACTH Release Assay
This assay assesses the functional antagonism of the CRF1 receptor by measuring the inhibition of CRF-stimulated adrenocorticotropic hormone (ACTH) release from pituitary cells.
Materials:
-
Primary rat anterior pituitary cells or a suitable pituitary cell line (e.g., AtT-20).
-
CRF.
-
Test compounds (e.g., this compound) at various concentrations.
-
Cell culture medium.
-
ACTH immunoassay kit.
Procedure:
-
Culture the pituitary cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with CRF for a defined period.
-
Collect the cell culture supernatant.
-
Measure the concentration of ACTH in the supernatant using an immunoassay.[9][10]
-
Generate a dose-response curve for the inhibition of CRF-stimulated ACTH release and determine the IC50 value for the test compound.
-
Convert the IC50 value to a pIC50 value.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: CRF1 Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Accumulation Assay Workflow.
Caption: ACTH Release Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRF Receptor | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Inhibition of pituitary-adrenal secretion by a corticotropin releasing hormone antagonist in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of CRF in the release of ACTH by opiate agonists and antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the CRF1 Receptor Antagonist NBI-35965 and CRF1 Knockout Mice in Preclinical Stress and Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological blockade of the Corticotropin-Releasing Factor Receptor 1 (CRF1) using the selective antagonist NBI-35965, and the genetic ablation of this receptor in CRF1 knockout mice. This objective analysis is supported by experimental data from various preclinical studies, offering insights into their respective effects on anxiety-like behaviors and the hypothalamic-pituitary-adrenal (HPA) axis response to stress.
Introduction to CRF1 and its Role in Stress
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] Its actions are primarily mediated through the G-protein coupled receptor, CRF1.[2][3] Activation of CRF1 signaling pathways is strongly implicated in the pathophysiology of stress-related disorders, including anxiety and depression.[1][4] Consequently, the CRF1 receptor has emerged as a promising therapeutic target for the development of novel anxiolytics and antidepressants.[5]
Two primary approaches are utilized in preclinical research to investigate the role of CRF1 in stress and anxiety: pharmacological antagonism with selective compounds like this compound, and genetic deletion of the CRF1 receptor (CRF1 knockout mice). While both methods aim to attenuate CRF1 signaling, they present distinct advantages and limitations that are crucial for interpreting experimental outcomes and their translational relevance.
This compound is a selective, orally active, and brain-penetrant CRF1 receptor antagonist with a high binding affinity (Ki of approximately 4 nM) and no significant affinity for the CRF2 receptor.[3][6] In contrast, CRF1 knockout mice have a complete absence of the CRF1 receptor throughout their development, which can lead to compensatory changes in other neurobiological systems.[7][8]
This guide will compare the effects of this compound and CRF1 knockout mice on two key domains: anxiety-like behavior and HPA axis function.
Comparative Data on Anxiety-Like Behavior
Anxiety-like behavior in rodents is commonly assessed using paradigms such as the elevated plus-maze (EPM), which leverages the natural aversion of mice to open and elevated spaces.[9][10][11]
| Parameter | This compound (CRF1 Antagonist) | CRF1 Knockout Mice | References |
| Time Spent in Open Arms of EPM | Increased time spent in open arms, indicative of anxiolytic effects. | Display decreased anxiety-like behavior with more time spent in open arms compared to wild-type mice. | [7][9] |
| Entries into Open Arms of EPM | Increased entries into open arms. | Show a similar pattern of increased entries into open arms. | [1][7] |
| Stress-Induced Anxiety | Blocks the anxiogenic effects of centrally administered CRF.[9] | Exhibit reduced anxiety-like behavior in response to stressful stimuli. | [7][8] |
Comparative Data on HPA Axis Function
The HPA axis is the primary neuroendocrine system responsible for the stress response, culminating in the release of glucocorticoids (corticosterone in rodents).
| Parameter | This compound (CRF1 Antagonist) | CRF1 Knockout Mice | References |
| Basal Corticosterone Levels | Does not significantly alter basal corticosterone levels in non-stressed conditions. | May have lower basal plasma concentrations of corticosterone. | [1][12] |
| Stress-Induced ACTH Release | Dose-dependently reduces stress-induced and CRF-induced increases in plasma ACTH.[3] | Show an impaired stress response with a failure to mount a significant ACTH response to stress.[7][8] | |
| Stress-Induced Corticosterone Release | Attenuates the rise in corticosterone in response to various stressors. | Exhibit a blunted corticosterone response to stress.[1][7][8] | |
| Adrenal Gland Morphology | No reported effects on adrenal gland morphology with acute or sub-chronic treatment. | Can display agenesis of the zona fasciculata region of the adrenal gland due to developmental ACTH deficiency.[7] |
Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in mice.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[11][13]
Procedure:
-
Acclimatization: Mice are habituated to the testing room for at least 1 hour before the experiment.[14]
-
Drug Administration (for this compound group): this compound is administered (e.g., orally or intraperitoneally) at a predetermined time before the test (e.g., 30-60 minutes). Vehicle-treated animals serve as controls.[15]
-
Test: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set duration (typically 5 minutes).[10]
-
Data Collection: The behavior of the mouse is recorded by a video camera and analyzed using tracking software. Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm type.[10]
-
Data Analysis: An increase in the time spent in and/or entries into the open arms is interpreted as a decrease in anxiety-like behavior.
HPA Axis Response to Stress
Objective: To measure the effect of CRF1 blockade or knockout on the stress-induced release of ACTH and corticosterone.
Procedure:
-
Baseline Blood Sampling: A baseline blood sample is collected from the mice (e.g., via tail-nick or saphenous vein) in a non-stressful manner.
-
Drug Administration (for this compound group): this compound or vehicle is administered.
-
Stress Exposure: Mice are subjected to a standardized stressor, such as restraint stress or forced swim stress, for a defined period (e.g., 15-30 minutes).[16]
-
Post-Stress Blood Sampling: Blood samples are collected at one or more time points following the cessation of the stressor.
-
Hormone Analysis: Plasma concentrations of ACTH and corticosterone are measured using commercially available assay kits (e.g., ELISA or radioimmunoassay).
-
Data Analysis: The change in hormone levels from baseline to post-stress time points is calculated and compared between experimental groups.
Visualizing the Mechanisms
CRF1 Signaling Pathway
Caption: Simplified CRF1 receptor signaling cascade.
Experimental Workflow for Comparative Analysis
Caption: Comparative experimental workflow.
Discussion and Conclusion
Both the pharmacological antagonism of CRF1 with this compound and the genetic deletion of the CRF1 receptor produce anxiolytic-like effects and dampen the HPA axis response to stress in preclinical models. This convergence of findings from two distinct methodologies provides strong evidence for the critical role of CRF1 in mediating the physiological and behavioral consequences of stress.
The use of a selective antagonist like this compound allows for the investigation of the acute effects of CRF1 blockade in a temporally controlled manner, which more closely mimics a therapeutic intervention. Furthermore, pharmacological studies can be conducted in adult animals without the potential confounding influence of developmental compensations that may occur in knockout models.
On the other hand, CRF1 knockout mice offer a model of complete and lifelong ablation of CRF1 function, which is invaluable for understanding the fundamental role of this receptor in neurodevelopment and behavior. However, the observed phenotypes in knockout animals may be influenced by these developmental adaptations. For instance, the adrenal gland abnormalities seen in CRF1 knockout mice are a direct result of the absence of CRF1 signaling during development and are not an effect observed with acute pharmacological blockade in adult animals.[7]
References
- 1. Behavioral responses to stress are intact in CRF-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 7. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mice Deficient for Both Corticotropin-Releasing Factor Receptor 1 (CRFR1) and CRFR2 Have an Impaired Stress Response and Display Sexually Dichotomous Anxiety-Like Behavior | Journal of Neuroscience [jneurosci.org]
- 9. CRF1-R Activation of the Dynorphin/Kappa Opioid System in the Mouse Basolateral Amygdala Mediates Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized protocol for establishing a chronic stress model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine [scirp.org]
- 16. A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NBI-35965 Efficacy with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the corticotropin-releasing factor receptor 1 (CRF1) antagonist, NBI-35965, and its validation through the lens of relevant genetic models. By examining the effects of this compound in conjunction with data from genetic mouse models—specifically CRF1 receptor knockout and CRF-overexpressing mice—this document aims to offer a comprehensive understanding of its mechanism of action and preclinical validation.
Introduction to this compound and the CRF1 System
This compound is a selective, orally active, and brain-penetrant antagonist of the CRF1 receptor. It exhibits high affinity for the CRF1 receptor (with a Ki value of approximately 4 nM) and shows no significant binding to the CRF2 receptor.[1] The CRF system is a critical mediator of the body's endocrine, autonomic, and behavioral responses to stress. Dysregulation of this system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS). This compound has been shown to have anxiolytic effects and to attenuate stress-induced visceral and colonic motor responses.[1][2]
Genetic models provide an invaluable tool for validating the targets of pharmacological agents. By comparing the phenotype of animals with a specific gene knockout or overexpression to the effects of a drug targeting the protein product of that gene, researchers can confirm the drug's mechanism of action and specificity.
The CRF1 Signaling Pathway
The binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, a G-protein coupled receptor, initiates a signaling cascade that plays a central role in the stress response. The diagram below illustrates this pathway and the point of intervention for CRF1 antagonists like this compound.
Cross-Validation with Genetic Models
To validate that the effects of this compound are mediated through the CRF1 receptor, its pharmacological actions can be compared with the phenotypes of genetic models where the CRF1 receptor or its ligand is manipulated.
CRF1 Receptor Knockout (CRF1-KO) Mice
CRF1-KO mice lack a functional CRF1 receptor. These mice typically exhibit reduced anxiety-like behaviors and a blunted stress response, mirroring the expected effects of a CRF1 antagonist. A key validation experiment involves administering the antagonist to CRF1-KO mice. If the drug's effects are specific to the CRF1 receptor, it should have no additional effect on the behavior or physiology of these mice.
Table 1: Comparison of a CRF1 Antagonist (Antalarmin) in Wild-Type vs. CRF1-KO Mice
| Parameter | Wild-Type (WT) + Vehicle | WT + Antalarmin | CRF1-KO + Vehicle | CRF1-KO + Antalarmin |
| Anxiety-Like Behavior (e.g., Time in Open Arms of Elevated Plus Maze) | Baseline | Increased (Anxiolytic effect) | Increased (Baseline anxiolysis) | No significant change from vehicle |
| Stress-Induced Corticosterone Release | Elevated | Attenuated | Blunted | No significant change from vehicle |
| Morphine-Induced Sociability Deficits | Present | Abolished | Absent | No effect |
Data are synthesized from studies on CRF1-KO mice and the effects of CRF1 antagonists like Antalarmin.[3]
This comparative data demonstrates that the effects of the CRF1 antagonist are absent in mice lacking the CRF1 receptor, providing strong evidence for its on-target mechanism of action.
CRF-Overexpressing (CRF-OE) Mice
CRF-OE mice have chronically elevated levels of CRF, leading to a phenotype characterized by increased anxiety-like behaviors and a hyperactive hypothalamic-pituitary-adrenal (HPA) axis, reminiscent of chronic stress.[4][5] These mice serve as a model to test the efficacy of CRF1 antagonists in a state of CRF hypersecretion.
Table 2: Expected and Observed Effects of this compound in Wild-Type and CRF-OE Mice
| Parameter | Wild-Type (WT) + Vehicle | WT + this compound | CRF-OE + Vehicle | CRF-OE + this compound (Expected) |
| Anxiety-Like Behavior | Baseline | Anxiolytic effect under stress | Increased | Reduced to WT levels |
| Stress-Induced Defecation | Baseline | Reduced[1] | Increased | Reduced |
| Visceral Hypersensitivity | Baseline | Reduced[1] | Increased | Reduced |
| Activation of Locus Coeruleus Neurons by Stress | Baseline | Abolished[2] | Increased | Abolished |
Studies have shown that CRF1 antagonists can reverse the anxiogenic phenotype of CRF-OE mice.[4][5] The data available for this compound in wild-type animals aligns with the expected outcomes in a CRF-OE model, suggesting its potential to normalize the effects of CRF hypersecretion.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the assessment of this compound and related compounds in animal models.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating a CRF1 antagonist in both wild-type and genetic mouse models.
Behavioral Assays
-
Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior in rodents. The maze consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Open Field Test: This assay measures locomotor activity and anxiety-related behaviors. Reduced activity in the center of the open field is indicative of higher anxiety.
-
Stress-Induced Hyperthermia (SIH): The rise in body temperature in response to a mild stressor is measured. Anxiolytic drugs can attenuate this response.
Neuroendocrine Measures
-
Corticosterone Measurement: Blood samples are collected following a stressor (e.g., restraint stress) to measure the levels of corticosterone, the primary glucocorticoid in rodents. Effective CRF1 antagonists are expected to blunt the stress-induced rise in corticosterone.
In Vivo Electrophysiology
-
Locus Coeruleus (LC) Neuronal Activity: The firing rate of LC neurons, which are activated by stress and CRF, can be measured in anesthetized animals. CRF1 antagonists can be assessed for their ability to block stress- or CRF-induced activation of these neurons.[2]
Conclusion
The cross-validation of this compound with genetic models is a critical step in confirming its mechanism of action and therapeutic potential. While direct experimental data of this compound in CRF1 genetic models is pending in the public domain, the available evidence from studies with similar CRF1 antagonists in these models strongly supports the on-target effects of this class of compounds. The phenotypic similarities between the effects of this compound in wild-type animals and the characteristics of CRF1-KO mice, along with the ability of CRF1 antagonists to reverse the phenotype of CRF-OE mice, provide a robust validation of this compound as a specific and effective modulator of the CRF1 signaling pathway. Future studies directly comparing this compound in these genetic models will be instrumental in further solidifying its preclinical profile.
References
- 1. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elifesciences.org [elifesciences.org]
- 4. Overproduction of corticotropin-releasing factor in transgenic mice: a genetic model of anxiogenic behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the CRF1 Receptor Antagonists: NBI-35965 versus CP-154,526
For researchers in neurobiology and drug development, particularly those focused on stress-related disorders, the selection of appropriate pharmacological tools is critical. This guide provides a detailed comparison of two prominent non-peptide corticotropin-releasing factor receptor 1 (CRF1) antagonists: NBI-35965 and CP-154,526. Both compounds have been instrumental in elucidating the role of the CRF system in health and disease.
Mechanism of Action
Both this compound and CP-154,526 are selective antagonists of the CRF1 receptor, a class B G-protein coupled receptor (GPCR).[1][2] The activation of CRF1 receptors by its endogenous ligand, corticotropin-releasing factor (CRF), initiates a signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This signaling pathway is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the physiological and behavioral responses to stress.
This compound and CP-154,526 exert their effects by binding to the CRF1 receptor and preventing its activation by CRF, thereby attenuating the downstream signaling events. This antagonistic action leads to a reduction in stress-induced physiological responses, such as the release of adrenocorticotropic hormone (ACTH), and has been shown to produce anxiolytic-like effects in preclinical models.[2][4]
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro binding affinities and functional potencies of this compound and CP-154,526 for the CRF1 receptor.
Table 1: CRF1 Receptor Binding Affinity
| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |
| This compound | 4 | Human CRF1 (expressed in Ltk- cells) | [125I]Sauvagine | [1] |
| CP-154,526 | < 10 | Rat Cerebral Cortex & Pituitary Membranes | [125I]oCRF | [2] |
Table 2: Functional Antagonism of CRF-Stimulated cAMP Accumulation
| Compound | pIC50 | Ki (nM) | Cell Line | Assay Condition | Reference |
| This compound | 7.1 | - | - | - | [4] |
| CP-154,526 | - | - | Rat Cortex & Pituitary Membranes | CRF-stimulated | [2] |
In Vivo Efficacy
While direct head-to-head in vivo comparative studies are limited, independent research provides insights into the efficacy of both compounds in rodent models of anxiety and stress.
This compound:
-
Visceral Hypersensitivity: In a rat model of stress-induced visceral hyperalgesia, this compound was shown to blunt the visceromotor response to colorectal distension, indicating its potential in modulating stress-related visceral pain.[5]
-
Anxiolytic-like Effects: this compound has demonstrated anxiolytic activity in vivo.[4]
CP-154,526:
-
Fear-Potentiated Startle: Anxiolytic potential was demonstrated in a fear-potentiated startle paradigm in rats.[2]
-
Stress-Induced ACTH Release: Systemically administered CP-154,526 antagonized the stimulatory effects of exogenous CRF on plasma ACTH levels in rats.[2]
-
Ethanol-Induced Behavioral Sensitization: CP-154,526 has been shown to block the expression of ethanol-induced behavioral sensitization in mice.[6]
-
Learning and Memory: Pretreatment with CP-154,526 was found to reverse stress-induced learning deficits in mice.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and CP-154,526.
CRF1 Receptor Binding Assay (CP-154,526)
This protocol is based on the methods described by Schulz et al. (1996).[2][8]
-
Membrane Preparation: P2 membranes were prepared from rat cerebral cortex and pituitary tissues. Tissues were homogenized in a buffer solution and subjected to centrifugation to isolate the membrane fraction.
-
Binding Reaction: Membranes were incubated with a constant concentration of the radioligand [125I]oCRF and varying concentrations of the competing ligand (CP-154,526).
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters was measured using a gamma counter.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
CRF-Stimulated cAMP Accumulation Assay (General Protocol)
This protocol is a generalized representation based on common methodologies for assessing CRF1 receptor function.[3][9]
-
Cell Culture: Cells expressing the CRF1 receptor (e.g., human neuroblastoma IMR32 cells or transfected cell lines) are cultured to an appropriate density.
-
Assay Preparation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Antagonist and Agonist Addition: Cells are then incubated with the CRF1 receptor antagonist (this compound or CP-154,526) at various concentrations, followed by stimulation with a fixed concentration of CRF.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is then quantified using a commercially available assay kit (e.g., ELISA or HTRF-based assays).
-
Data Analysis: The pIC50 value, representing the negative logarithm of the molar concentration of the antagonist that inhibits 50% of the maximal CRF-stimulated response, is determined from the concentration-response curve.
Conclusion
Both this compound and CP-154,526 are potent and selective CRF1 receptor antagonists that have proven to be valuable tools for investigating the role of the CRF system. While their in vitro profiles are comparable, their in vivo effects have been characterized in different preclinical models, making a direct comparison of their efficacy challenging. The choice between these two compounds may depend on the specific research question, the animal model being used, and other experimental considerations. The detailed protocols provided here should aid researchers in designing and interpreting experiments utilizing these important pharmacological agents.
References
- 1. Mechanism of corticotropin-releasing factor type I receptor regulation by nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colorimetric assay for rapid screening of corticotropin releasing factor receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Corticotropin releasing factor (CRF)-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The corticotropin-releasing factor receptor 1 antagonist CP-154,526 reverses stress-induced learning deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. resources.revvity.com [resources.revvity.com]
A Comparative Review of Small Molecule CRF1 Antagonists in Preclinical Development
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and characteristics of prominent small molecule Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. This guide provides a quantitative comparison of binding affinities and pharmacokinetic properties, detailed experimental protocols, and visualizations of key biological and experimental pathways.
The Corticotropin-Releasing Factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress.[1][2] The CRF1 receptor, a class B G-protein coupled receptor (GPCR), has been a primary target for the development of novel therapeutics for stress-related disorders such as anxiety, depression, and irritable bowel syndrome.[3][4] The discovery of non-peptide, small molecule antagonists for the CRF1 receptor initiated a significant research effort to develop orally available drugs capable of crossing the blood-brain barrier to modulate the stress axis.[1][5]
This guide compares several key small molecule CRF1 antagonists that have been pivotal in preclinical and clinical research, focusing on their binding, functional, and pharmacokinetic profiles.
CRF1 Receptor Signaling Pathway
Activation of the CRF1 receptor, primarily by its endogenous ligand CRF, initiates a signaling cascade predominantly through the Gs alpha subunit of its associated G-protein.[6] This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and downstream cellular responses.[6] Small molecule antagonists act by binding to the receptor, often at an allosteric site within the transmembrane domain, preventing the conformational change necessary for G-protein coupling and subsequent signaling.
Figure 1. Simplified CRF1 receptor signaling pathway.
Comparative Analysis of CRF1 Antagonists
The development of CRF1 antagonists has evolved from early, highly lipophilic compounds to second-generation molecules with improved physicochemical properties.[1][2] This table summarizes quantitative data for several representative antagonists from different chemical classes.
| Compound | Chemical Class | Binding Affinity (Ki/IC50, nM) | Oral Bioavailability (F%) (Species) | Plasma Half-life (t½) (Species) |
| CP-154,526 | Pyrrolopyrimidine | < 10 (Ki)[7] | 27% (Rat)[8] | ~4.5 h (Rat) |
| Antalarmin | Pyrrolopyrimidine | ~2.7 (Ki) | Data not consistently reported | Data not consistently reported |
| DMP696 | Anilinopyrimidine | 1.7 (Ki)[1] | Good (Rat, specific value not stated)[9] | Data not consistently reported |
| Pexacerfont (BMS-562086) | Pyrazolotriazine | 6.1 (IC50)[10] | Moderate (Rat, Dog) | ~4.8 h (Rat), ~8.6 h (Dog) |
| Emicerfont (GW876008) | Pyrrolopyridine | Potent (specific value not stated) | Investigated in humans[4][11] | Data not consistently reported |
| Tildacerfont (SPR001) | Nonsteroidal | Potent (specific value not stated) | Investigated in humans[12] | ~60 h (Human)[12][13] |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate comparison of compound efficacy. Below are generalized protocols for key in vitro assays used to characterize CRF1 antagonists.
CRF1 Receptor Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cortex) or cultured cells expressing the human CRF1 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).[14]
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 - 32,000 x g) to pellet the cell membranes.[14][15]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the total protein concentration.[14]
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a constant concentration of a suitable radioligand (e.g., [¹²⁵I]Sauvagine or [³H]Urocortin), and ten increasing concentrations of the unlabeled test compound (antagonist).[15][16]
-
To determine non-specific binding, a parallel set of wells is prepared containing the radioligand and a high concentration of a known CRF1 antagonist (e.g., 1 µM DMP696).[17]
-
Incubate the plate for a defined period (e.g., 2 hours at room temperature) to allow binding to reach equilibrium.[15]
-
-
Filtration and Counting:
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C), which trap the membranes.[14][15]
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[14][15]
-
Measure the radioactivity retained on the filters using a scintillation counter.[14]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]
-
CRF-Stimulated cAMP Functional Assay
This assay measures the ability of an antagonist to block the CRF-induced production of the second messenger cAMP, providing a measure of its functional potency.
Methodology:
-
Cell Culture:
-
Antagonist Pre-incubation:
-
Harvest the cells and resuspend them in a stimulation or assay buffer.
-
Dispense the cell suspension into a 96-well plate.
-
Add increasing concentrations of the test antagonist to the wells and pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.[19] This allows the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Prepare a solution containing a phosphodiesterase (PDE) inhibitor (e.g., 0.1 mM IBMX) to prevent the degradation of cAMP.[19]
-
Add a constant, sub-maximal concentration (e.g., the EC80) of a CRF1 agonist (like human CRF) to the wells to stimulate cAMP production.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature.[19]
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on competitive immunoassay (ELISA) or bioluminescence resonance energy transfer (BRET) / homogeneous time-resolved fluorescence (HTRF) formats.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the antagonist concentration.
-
Fit the data using a sigmoidal dose-response model to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the CRF-stimulated cAMP response.
-
Experimental and Developmental Workflow
The discovery and development of a novel CRF1 antagonist follows a structured workflow, from initial screening to preclinical evaluation. This process is designed to identify potent, selective, and drug-like candidates for clinical trials.
Figure 2. Typical drug discovery workflow for CRF1 antagonists.
Conclusion
The development of small molecule CRF1 antagonists has presented both significant promise and considerable challenges. Early compounds like CP-154,526 established proof-of-concept in animal models but were hampered by suboptimal pharmacokinetic properties, such as high lipophilicity.[1][2] Subsequent research has produced antagonists like Pexacerfont and Tildacerfont with more drug-like characteristics, leading to their evaluation in human clinical trials.[12][20] However, clinical success has been limited, suggesting that the translation from preclinical models to human efficacy for stress-related disorders is complex.[3][21] Future research may focus on antagonists with novel binding kinetics or those that target specific receptor subpopulations to achieve better therapeutic outcomes.
References
- 1. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 4. Emicerfont - Wikipedia [en.wikipedia.org]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Antalarmin - Wikipedia [en.wikipedia.org]
- 7. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacology of DMP696 and DMP904, non-peptidergic CRF1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Dose Escalating and Bioavailability Phase 1 Studies Assessing Safety and Tolerability and Pharmacokinetics of Tildacerfont, a Small-Molecule CRF1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assay in Summary_ki [bindingdb.org]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Pexacerfont - Wikipedia [en.wikipedia.org]
- 21. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating Brain Target Engagement of NBI-35965: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of methods to validate the target engagement of NBI-35965, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, within the brain. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental approaches, presents comparative data for this compound and other relevant CRF1 antagonists, and provides detailed experimental protocols.
Introduction to this compound and Target Engagement
This compound is a potent, selective, orally active, and brain-penetrant antagonist of the corticotropin-releasing factor 1 (CRF1) receptor.[1][2] The CRF1 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the body's response to stress.[1][3][4] Dysregulation of the CRF system has been implicated in various stress-related disorders, making the CRF1 receptor a key therapeutic target.[5] Validating that a drug candidate like this compound effectively binds to its intended target in the brain is a critical step in preclinical and clinical development. This process, known as target engagement, provides evidence for the mechanism of action and helps to establish a relationship between drug exposure, target binding, and pharmacological effect.
Comparative Analysis of CRF1 Receptor Antagonists
The following table summarizes the in vitro binding affinities and in vivo/ex vivo receptor occupancy data for this compound and a selection of alternative CRF1 receptor antagonists. This data is essential for comparing the potency and brain penetration of these compounds.
| Compound | In Vitro Binding Affinity (Ki/IC50, nM) | Method | Receptor Occupancy (ED50/Occupancy at a given dose) | Method | Species | Reference |
| This compound | 4 (Ki) | Radioligand Binding Assay | Dose-dependent inhibition of [125I]sauvagine binding | Ex Vivo Autoradiography | Rat | [6] |
| CP-154,526 | < 10 (Ki) | Radioligand Binding Assay | - | Competes for ex vivo [125I]sauvagine binding | Rodent | [7][8] |
| R121919 | 2-5 (Ki) | Radioligand Binding Assay | ~85% occupancy at 10 mg/kg | Ex Vivo Autoradiography | Rat | [9][10] |
| DMP696 | 1.7 (Ki) | Radioligand Binding Assay | ~60% occupancy at 3 mg/kg | Ex Vivo Autoradiography | Rat | [2][11][12] |
| Pexacerfont | 6.1 (IC50) | Radioligand Binding Assay | - | - | - | |
| Antalarmin | - | - | Blocks CRF-induced effects | Behavioral/Physiological readouts | Rat | [13] |
Methodologies for Validating Target Engagement
The primary method for quantifying CRF1 receptor target engagement in the brain for preclinical studies is ex vivo autoradiography . This technique allows for the visualization and quantification of receptor occupancy by a test compound. An alternative in vivo imaging technique is Positron Emission Tomography (PET) , although its application for CRF1 receptors has been challenging due to the receptor density in the brain.
Ex Vivo Autoradiography
This is a widely used and robust method to assess the degree to which a drug occupies its target receptor in the brain.[9][14] The general workflow involves administering the compound of interest to an animal, followed by the collection of the brain tissue at a specific time point. The brain is then sectioned, and the sections are incubated with a radioligand that binds to the target receptor. The amount of radioligand binding is then quantified, and the reduction in binding in the drug-treated animals compared to vehicle-treated controls indicates the level of receptor occupancy.
Detailed Experimental Protocol: Ex Vivo CRF1 Receptor Autoradiography
1. Animal Dosing:
-
Administer this compound or a comparator compound to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage).
-
Include a vehicle-treated control group.
-
Select a range of doses to determine a dose-response relationship for receptor occupancy.
-
Euthanize animals at a predetermined time point post-dosing, typically corresponding to the peak brain exposure of the compound.
2. Tissue Preparation:
-
Rapidly extract the brain and freeze it in isopentane cooled with dry ice.
-
Store the frozen brains at -80°C until sectioning.
-
Using a cryostat, cut coronal brain sections (e.g., 20 µm thickness) at the level of brain regions known to express CRF1 receptors, such as the cortex and cerebellum.[15]
-
Thaw-mount the sections onto gelatin-coated microscope slides.
3. Radioligand Binding:
-
Pre-incubate the slides in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) to rehydrate the tissue.
-
Incubate the sections with a saturating concentration of a suitable radioligand for CRF1 receptors, such as [125I]sauvagine.[8][15]
-
To determine non-specific binding, incubate a parallel set of slides in the presence of a high concentration of a non-labeled CRF1 receptor ligand.
4. Washing and Drying:
-
After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform a final brief rinse in distilled water to remove buffer salts.
-
Dry the slides under a stream of cool air.
5. Imaging and Quantification:
-
Expose the dried slides to a phosphor imaging screen.
-
Scan the screen using a phosphor imager to visualize the distribution and density of radioligand binding.
-
Quantify the signal intensity in specific brain regions of interest using appropriate image analysis software.
6. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent receptor occupancy for each dose of the test compound using the following formula: % Occupancy = (1 - (Specific binding in drug-treated / Specific binding in vehicle-treated)) * 100
-
Plot the percent occupancy against the drug dose or plasma/brain concentration to determine the ED50 value (the dose or concentration that produces 50% receptor occupancy).
Positron Emission Tomography (PET) Imaging
PET is a non-invasive in vivo imaging technique that can be used to measure receptor occupancy in the living brain. This technique requires the development of a suitable PET radioligand that specifically binds to the target receptor. While several PET radioligands for the CRF1 receptor have been developed and tested, achieving a robust and specific signal in vivo has been challenging, potentially due to the relatively low density of CRF1 receptors in some brain regions.[1][6]
CRF1 Receptor Signaling Pathway
Understanding the downstream signaling cascade of the CRF1 receptor is crucial for designing functional assays to confirm target engagement. The CRF1 receptor is a class B G-protein-coupled receptor (GPCR).[1][3] Upon binding of an agonist like CRF, the receptor undergoes a conformational change, leading to the activation of a stimulatory G-protein (Gs).[6][16] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[17][18] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.[18][19]
References
- 1. Molecular Recognition of Corticotropin-releasing Factor by Its G-protein-coupled Receptor CRFR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor occupancy of nonpeptide corticotropin-releasing factor 1 antagonist DMP696: correlation with drug exposure and anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular recognition of corticotropin-releasing factor by its G-protein-coupled receptor CRFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The pharmacology of DMP696 and DMP904, non-peptidergic CRF1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that corticotropin-releasing factor receptor type 1 couples to Gs- and Gi-proteins through different conformations of its J-domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticotropin releasing factor (CRF)-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pharmacology of DMP696 and DMP904, Non‐Peptidergic CRF1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Autoradiographic localization of CRF1 and CRF2 binding sites in adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evidence that corticotropin-releasing factor receptor type 1 couples to Gs- and Gi-proteins through different conformations of its J-domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NBI-35965 and Astressin: A Guide for Researchers
A Detailed Examination of Two Key Corticotropin-Releasing Factor Receptor Antagonists
This guide provides a comprehensive comparative analysis of two prominent corticotropin-releasing factor (CRF) receptor antagonists: NBI-35965, a selective small molecule antagonist for the CRF1 receptor, and astressin, a non-selective peptide-based antagonist. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the performance, experimental data, and underlying mechanisms of these two compounds.
Executive Summary
This compound and astressin are both potent antagonists of the corticotropin-releasing factor receptor 1 (CRF1), a key player in the body's stress response. However, they differ significantly in their selectivity, chemical nature, and pharmacokinetic properties. This compound is a selective, orally active, and brain-penetrant small molecule, making it a promising candidate for treating stress-related disorders like anxiety and irritable bowel syndrome. In contrast, astressin is a non-selective peptide antagonist, also targeting CRF2 receptors, which limits its systemic use for CNS-related conditions but makes it a valuable tool for peripheral and central administration studies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and astressin, providing a direct comparison of their in vitro and in vivo properties.
| Parameter | This compound | Astressin | Reference |
| Receptor Binding Affinity (Ki) | |||
| CRF1 Receptor | 4 nM | ~2 nM | [1][2][3] |
| CRF2 Receptor | >10,000 nM | ~1-2 nM | [1][2] |
| Functional Antagonism (in vitro) | |||
| Inhibition of cAMP Accumulation (pIC50) | 7.1 | Data not available | [1] |
| Inhibition of ACTH Production (pIC50) | 6.9 | Potent inhibition demonstrated | [1][3] |
| In Vivo Efficacy | |||
| Stress-Induced ACTH Reduction | Reduces stress-induced ACTH production | Significantly reduces ACTH secretion in stressed rats | [3][4] |
| Visceral Hyperalgesia | Abolishes stress-induced visceral hyperalgesia (20 mg/kg, s.c.) | Reduces CRF-induced visceral hyperalgesia | [5][6] |
| Oral Bioavailability | Orally active | Not orally bioavailable | [4] |
| Blood-Brain Barrier Penetration | Brain-penetrant | Limited | [4] |
Signaling Pathways
Corticotropin-releasing factor receptor 1 (CRF1) is a G-protein coupled receptor (GPCR) that can signal through multiple intracellular pathways. The canonical pathway involves coupling to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, CRF1 can also couple to other G proteins, such as Gq and Gi, activating alternative signaling cascades.
-
Gs/cAMP Pathway: This is the primary signaling pathway for CRF1. Activation leads to the production of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to cellular responses such as the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. Both this compound and astressin are effective antagonists of this pathway.[1][3]
-
Gq/PLC/PKC Pathway: CRF1 receptor activation can also lead to the activation of the Gq protein, which stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC). The specific effects of this compound and astressin on this pathway are not as well-characterized.
-
Gi/ERK/MAPK Pathway: The CRF1 receptor can also couple to Gi protein, which can lead to the activation of the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth, differentiation, and survival. The modulation of this pathway by CRF1 antagonists is an area of ongoing research.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CRF1 Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for the CRF1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-Sauvagine.
-
Test compounds: this compound and astressin.
-
Binding buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are prepared and protein concentration is determined.
-
In a multi-well plate, incubate a fixed concentration of [125I]-sauvagine with varying concentrations of the test compound (this compound or astressin) and a fixed amount of cell membrane protein in binding buffer.
-
Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled CRF ligand.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit the CRF-stimulated production of cyclic AMP (cAMP) in cells expressing the CRF1 receptor.
Materials:
-
A cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
CRF or a CRF agonist (e.g., sauvagine).
-
Test compounds: this compound and astressin.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cells are seeded in a multi-well plate and cultured until they reach the desired confluency.
-
The cells are pre-incubated with varying concentrations of the test compound (this compound or astressin) in the presence of a phosphodiesterase inhibitor for a specified time.
-
The cells are then stimulated with a fixed concentration of CRF or a CRF agonist (e.g., at its EC80 concentration) for a defined period (e.g., 30 minutes).
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined. The pIC50 is the negative logarithm of the IC50 value.
In Vivo Stress-Induced ACTH Release in Rats
This animal model is used to evaluate the in vivo efficacy of CRF1 receptor antagonists in blocking the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis.
Animals:
-
Male Sprague-Dawley or Wistar rats.
Procedure:
-
Rats are habituated to the experimental conditions to minimize non-specific stress.
-
The test compound (this compound or astressin) or vehicle is administered to the rats via the desired route (e.g., oral gavage for this compound, intravenous for astressin) at a specified time before the stressor.
-
Rats are subjected to a stressor, such as restraint stress or water avoidance stress, for a defined period.
-
Blood samples are collected at various time points before, during, and after the stressor.
-
Plasma is separated, and ACTH levels are measured using a specific radioimmunoassay (RIA) or ELISA kit.
-
The ability of the test compound to reduce the stress-induced increase in plasma ACTH levels is evaluated.
In Vivo Visceral Hyperalgesia Model (Colorectal Distension)
This model assesses the effect of a compound on visceral pain perception, which is often exacerbated by stress.
Animals:
-
Male rats.
Procedure:
-
A balloon catheter is inserted into the descending colon and rectum of the rat.
-
The visceromotor response (VMR), typically a contraction of the abdominal muscles, to graded colorectal distension (CRD) with the balloon is measured. This can be done by electromyography (EMG) of the abdominal muscles or by visual observation of the abdominal withdrawal reflex (AWR).
-
To induce visceral hyperalgesia, rats are subjected to a stressor, such as water avoidance stress.
-
The test compound (e.g., this compound) or vehicle is administered before the stressor.
-
The VMR to CRD is measured again after the stressor to assess the development of hyperalgesia and the effect of the test compound.
-
A reduction in the stress-induced increase in VMR indicates that the compound has an analgesic effect on visceral pain. For example, a 20 mg/kg subcutaneous dose of this compound was shown to abolish stress-induced visceral hyperalgesia in rats.[5]
Conclusion
This compound and astressin are both valuable tools for studying the role of CRF receptors in health and disease. This compound, with its selectivity for CRF1, oral bioavailability, and ability to cross the blood-brain barrier, represents a more drug-like candidate for the treatment of CNS-related stress disorders. Astressin, as a non-selective peptide antagonist, remains an important research tool for differentiating the roles of CRF1 and CRF2 receptors in both central and peripheral systems. The choice between these two compounds will depend on the specific research question and the experimental model being used. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their studies.
References
- 1. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 2. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist bias and agonist‐dependent antagonism at corticotrophin releasing factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for NBI-35965
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of NBI-35965, a corticotropin-releasing factor 1 (CRF1) receptor antagonist. Adherence to these procedures is mandatory to ensure a safe laboratory environment and to minimize risks to researchers and scientists.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound. This compound should be handled with care, and appropriate PPE must be worn at all times to prevent direct contact.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of dust particles. |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling, storage, and disposal of this compound.
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Work in a designated, well-ventilated area, preferably within a chemical fume hood.
-
Dispensing: Avoid the creation of dust when handling the solid form of this compound.[1] Use appropriate tools for weighing and transferring the compound.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Spill Management: In case of a spill, immediately cordon off the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills or spills of solutions, absorb the material with an inert absorbent and place it in a sealed container for disposal. Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Storage Procedures:
-
Store this compound in a tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is between 2-8°C.
Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
